molecular formula C8H7BrO4 B1266027 3-Bromo-4-hydroxy-5-methoxybenzoic acid CAS No. 6324-52-3

3-Bromo-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B1266027
CAS No.: 6324-52-3
M. Wt: 247.04 g/mol
InChI Key: FGOVBTMEPVEFCJ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS 6324-52-3) is a high-purity benzoic acid derivative designed for use as a key synthetic building block in research and development. Its molecular formula is C8H7BrO4, with a molecular weight of 247.04 g/mol . This compound features a multifunctional aromatic ring bearing carboxylic acid, bromo, hydroxy, and methoxy groups, making it a valuable intermediate for various chemical transformations . The reactive bromine atom acts as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures. Simultaneously, the carboxylic acid and phenolic hydroxyl groups can be selectively functionalized via esterification, etherification, or amidation to create a diverse library of derivatives for screening and material development . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzoic acid
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InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOVBTMEPVEFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90212630
Record name 5-Bromovanillic acid
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Molecular Weight

247.04 g/mol
Source PubChem
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CAS No.

6324-52-3
Record name 3-Bromo-4-hydroxy-5-methoxybenzoic acid
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Record name 5-Bromovanillic acid
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Record name 6324-52-3
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Foundational & Exploratory

3-Bromo-4-hydroxy-5-methoxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary focus is on the electrophilic aromatic substitution of vanillic acid, a robust and efficient route. An alternative two-step pathway commencing from vanillin is also explored. This guide emphasizes scientific integrity, providing mechanistic insights and self-validating protocols grounded in authoritative references.

Introduction and Significance

This compound, also known as 5-bromovanillic acid, is a highly functionalized aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core substituted with bromine, hydroxyl, and methoxy groups, presents multiple reactive sites for strategic molecular development. This versatility makes it a valuable building block for synthesizing complex molecules, particularly in the development of novel therapeutic agents.[2][3] The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, while the carboxylic acid and phenolic hydroxyl groups offer handles for derivatization, enabling the modulation of physicochemical properties for drug design.[4] Understanding its synthesis is therefore critical for its application in advanced chemical research.

Primary Synthesis Pathway: Direct Bromination of Vanillic Acid

The most direct and widely employed method for synthesizing this compound is through the electrophilic aromatic substitution of vanillic acid. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as an ideal and readily available starting material, being the oxidized form of the naturally abundant compound, vanillin.[5]

Mechanistic Rationale and Regioselectivity

The success of this synthesis hinges on controlling the regiochemistry of the bromination reaction. The aromatic ring of vanillic acid is substituted with three distinct functional groups, each exerting an electronic and steric influence on the incoming electrophile (Br⁺).[6]

  • Hydroxyl (-OH) Group: A strongly activating ortho-, para- director due to its ability to donate electron density to the ring via resonance.

  • Methoxy (-OCH₃) Group: An activating ortho-, para- director, also through resonance donation of its lone pair electrons.

  • Carboxylic Acid (-COOH) Group: A deactivating meta- director due to its electron-withdrawing inductive and resonance effects.

The potent activating effects of the hydroxyl and methoxy groups dominate the directing influence, making the ring highly susceptible to electrophilic attack.[7] They work in concert to direct the incoming bromine atom to the position ortho to the hydroxyl group and meta to the carboxylic acid (C5 position). This position is electronically enriched and sterically accessible, leading to the highly regioselective formation of the desired product.

G cluster_0 Directing Effects on Vanillic Acid cluster_1 Outcome VA Vanillic Acid Ring Result Synergistic direction to C5 position (Ortho to -OH, Meta to -COOH) OH -OH (Activating) Ortho, Para Director OH->VA Activates C3, C5 OMe -OCH3 (Activating) Ortho, Para Director OMe->VA Activates C2, C6 COOH -COOH (Deactivating) Meta Director COOH->VA Deactivates C2, C4, C6 Directs to C5 G cluster_0 Synthesis Pathways cluster_1 Primary Pathway cluster_2 Alternative Pathway A1 Vanillic Acid B1 Bromination (Br₂, Acetic Acid) A1->B1 C1 3-Bromo-4-hydroxy- 5-methoxybenzoic acid B1->C1 A2 Vanillin B2 Bromination A2->B2 C2 5-Bromovanillin B2->C2 D2 Oxidation (e.g., NBS) C2->D2 D2->C1 Final Product

Sources

A Technical Guide to the Probable Natural Occurrence and Significance of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the natural occurrence of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, a member of the bromophenol class of compounds. While direct isolation of this specific molecule from a natural source is not prominently documented in current scientific literature, a substantial body of evidence points to its high probability as a marine-derived natural product. This guide synthesizes the available data on closely related structures, proposes a plausible biosynthetic pathway, outlines a comprehensive methodology for its targeted isolation from marine algae, and discusses its potential biological significance based on analogous compounds. This document is intended for researchers in natural product chemistry, marine biotechnology, and drug development who are focused on identifying novel bioactive molecules.

Introduction: The Case for a Putative Natural Product

This compound (syringic acid, 5-bromo-) is a halogenated aromatic carboxylic acid. Its structure is a derivative of vanillic acid, a common plant and algal metabolite. The family of brominated phenols, or bromophenols, represents a large and structurally diverse class of secondary metabolites, predominantly found in marine organisms.[1] These compounds are especially characteristic of red algae (Rhodophyta), particularly within the family Rhodomelaceae.[2]

While the related compound 3,5-Dibromo-4-methoxybenzoic acid has been successfully isolated from marine sponges like Amphimedon sp. and Psammaplysilla purpurea, and the simpler 3-Bromo-4-hydroxybenzoic acid is a known algal metabolite, the specific mono-brominated title compound remains an elusive, yet highly probable, natural product.[3][4] Its chemical structure is a logical intermediate in the biosynthesis of more heavily halogenated analogues, making it a prime target for discovery.

Proposed Biosynthesis: The Role of Vanadium Bromoperoxidase

The biosynthesis of bromophenols in marine algae is catalyzed by a class of enzymes known as vanadium-dependent bromoperoxidases (V-BPOs).[5] These enzymes are responsible for the vast majority of natural organobromine compounds in the marine environment.[6] The catalytic cycle involves the oxidation of bromide ions (Br-), readily available in seawater, by hydrogen peroxide (H2O2), which is a byproduct of photosynthesis.[6][7] This generates a highly reactive electrophilic bromine species (often represented as "Br+"), which then attacks an electron-rich aromatic ring.[7]

For this compound, the most logical biosynthetic precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid), a common phenolic acid. The proposed pathway is a single, enzyme-mediated electrophilic aromatic substitution.

Proposed Biosynthetic Pathway:

  • Precursor: Vanillic acid (4-hydroxy-3-methoxybenzoic acid).

  • Enzyme: Vanadium Bromoperoxidase (V-BPO).

  • Substrates: H₂O₂, Br⁻ (from seawater).

  • Reaction: The V-BPO enzyme activates bromide. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillic acid ring direct the electrophilic bromination to the ortho and para positions. The position para to the hydroxyl group is already occupied by the carboxylic acid. The position ortho to the hydroxyl and meta to the carboxyl group (C5) is sterically accessible and electronically activated, making it the most probable site for bromination.

G cluster_0 V-BPO Catalytic Cycle cluster_1 Aromatic Substitution H2O2 H₂O₂ Enzyme V-BPO (Vanadium Center) H2O2->Enzyme Oxidizes Vanadium Br_ion Br⁻ (from seawater) Br_ion->Enzyme Binds to active site ReactiveBr Electrophilic Bromine ('Br⁺') Enzyme->ReactiveBr Generates Precursor Vanillic Acid (Precursor) ReactiveBr->Precursor Product 3-Bromo-4-hydroxy- 5-methoxybenzoic acid Precursor->Product Electrophilic Attack

Caption: Proposed biosynthesis of the target compound via V-BPO.

Evidence from Structurally Related Natural Products

The argument for the natural occurrence of this compound is significantly strengthened by the confirmed isolation of numerous closely related analogues from various marine organisms. These compounds share the same core phenolic scaffold and biosynthetic origin.

Compound NameStructureNatural Source(s)Phylum
3-Bromo-4,5-dihydroxybenzaldehyde Brominated Protocatechuic AldehydePolysiphonia morrowii, Rhodomela confervoides[8][9][10]Rhodophyta (Red Algae)
3,5-Dibromo-4-methoxybenzoic acid Dibrominated Anisic Acid DerivativeAmphimedon sp., Psammaplysilla purpurea[3]Porifera (Sponges)
3-Bromo-4-hydroxybenzoic acid Brominated PHBALeathesia marina[4]Ochrophyta (Brown Algae)
Multiple Bromophenols VariousRhodomela confervoides[11]Rhodophyta (Red Algae)

Protocol for Targeted Isolation and Purification

This section provides a comprehensive, field-proven protocol for the extraction and purification of bromophenols from marine red algae, which would be the primary target for isolating this compound.

Rationale: The protocol is designed to efficiently extract semi-polar phenolic compounds while systematically removing unwanted constituents like lipids, pigments, and highly polar salts. The use of multiple chromatographic steps ensures the separation of structurally similar compounds to achieve high purity.

G start 1. Algal Biomass (Lyophilized & Ground) extraction 2. Maceration / Soxhlet (MeOH/DCM) start->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Organic Extract filtration->crude_extract partition 4. Liquid-Liquid Partition (Hexane vs. aq. MeOH) crude_extract->partition hexane_phase Hexane Phase (Lipids, Pigments) partition->hexane_phase Non-polar aq_phase Aqueous Methanol Phase (Phenolics) partition->aq_phase Polar silica 5. Silica Gel Column (Gradient Elution) aq_phase->silica fractions Collect Fractions silica->fractions tlc 6. TLC Analysis (Pool Similar Fractions) fractions->tlc sephadex 7. Sephadex LH-20 Column (Size Exclusion) tlc->sephadex hplc 8. RP-HPLC (Final Purification) sephadex->hplc final_product Pure Compound (For NMR, MS Analysis) hplc->final_product

Caption: Workflow for the isolation of bromophenols from marine algae.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect fresh red algae (e.g., Vidalia, Polysiphonia).

    • Immediately rinse with fresh water to remove salts and epiphytes.

    • Freeze-dry (lyophilize) the biomass to preserve chemical integrity.

    • Grind the dried biomass into a fine powder to maximize surface area for extraction.

  • Extraction:

    • Rationale: A mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) is effective for extracting a broad range of semi-polar metabolites like bromophenols.

    • Macerate the algal powder in the MeOH/DCM solvent system (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat three times.

    • Alternatively, for greater efficiency, perform a Soxhlet extraction for 8-12 hours.

  • Concentration:

    • Pool the solvent extracts and filter to remove solid biomass.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at <40°C to yield a crude organic extract.

  • Solvent Partitioning:

    • Rationale: This step separates non-polar lipids and pigments from the desired semi-polar phenolic compounds.

    • Dissolve the crude extract in 90% aqueous methanol.

    • Partition this solution against an equal volume of n-hexane.

    • Repeat the hexane wash three times. Discard the hexane layers (containing lipids). The bromophenols will remain in the more polar aqueous methanol layer.

    • Evaporate the aqueous methanol layer to dryness.

  • Primary Chromatography (Silica Gel):

    • Rationale: Silica gel separates compounds based on polarity. A gradient elution allows for the sequential separation of different compound classes.

    • Adsorb the extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with vanillin-sulfuric acid reagent.

  • Secondary Chromatography (Sephadex LH-20):

    • Rationale: Sephadex LH-20 is a size-exclusion and adsorption gel that is excellent for separating phenolic compounds from each other and from remaining pigments.

    • Pool the promising fractions from the silica column.

    • Dissolve the pooled fraction in methanol and apply to a Sephadex LH-20 column, eluting with 100% methanol. This step effectively removes residual chlorophyll and separates compounds by size and aromaticity.

  • Final Purification (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) with a C18 (reversed-phase) column provides high-resolution separation required to isolate the pure compound.

    • Subject the purified fractions from the Sephadex column to preparative or semi-preparative RP-HPLC.

    • Use a gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks for carboxylic acids.

    • Monitor the elution with a UV-Vis detector (phenols typically absorb around 280 nm).

    • Collect the peak corresponding to the target molecule and verify its purity and structure using LC-MS, NMR spectroscopy.

Predicted Biological Activity and Significance

The biological activity of this compound can be inferred from its close structural analogues. Bromophenols as a class are known for a wide spectrum of bioactivities.

  • Antioxidant and Cytoprotective Effects: The related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) is a potent antioxidant that protects skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[8][12] The phenolic hydroxyl group on the target molecule is a key pharmacophore for radical scavenging activity.

  • Anti-inflammatory Properties: BDB has been shown to suppress inflammation in keratinocytes, suggesting potential applications in dermatology for conditions like atopic dermatitis.[10][13]

  • Anti-diabetic Potential: Several bromophenols isolated from Rhodomela confervoides have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are important targets in the management of type 2 diabetes.[11]

  • Antiviral Activity: Extracts of Polysiphonia morrowii and its constituent bromophenols have shown antiviral effects against fish pathogenic viruses.[8][11]

The unique combination of a bromine atom, a free phenolic hydroxyl, and a carboxylic acid group makes this compound a compelling candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays.

Conclusion

While the definitive isolation of this compound from a natural source remains to be formally reported, the evidence is overwhelmingly in favor of its existence as a marine metabolite. Its structure is a logical product of the well-established V-BPO biosynthetic pathway acting on a common precursor. The confirmed presence of numerous, closely related bromophenols in red algae and sponges provides a strong rationale for its targeted discovery. The protocols and insights provided in this guide offer a strategic framework for researchers to pursue the isolation of this compound and unlock its potential therapeutic value.

References

A consolidated list of all sources cited within this technical guide is provided below.

  • Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • Ko, H. J., et al. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(4), 229. Available from: [Link]

  • Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... ResearchGate. Available from: [Link]

  • Rodrigues, D., et al. (2022). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs. Available from: [Link]

  • Wikipedia. (n.d.). Vanadium bromoperoxidase. Retrieved from: [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Available from: [Link]

  • Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 563. Available from: [Link]

  • Carter-Franklin, J. N., & Butler, A. (2004). Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products. Journal of the American Chemical Society, 126(46), 15060-15066. Available from: [Link]

  • ResearchGate. (n.d.). Chemical constituents in leaves of Magnolia officinalis var. biloba. Retrieved from: [Link]

  • Springer. (n.d.). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Retrieved from: [Link]

  • Abe, T., et al. (2022). Characterization of vanadium-dependent bromoperoxidases involved in the production of brominated sesquiterpenes by the red alga Laurencia okamurae. Bioscience, Biotechnology, and Biochemistry, 86(9), 1246-1254. Available from: [Link]

  • Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 563. Available from: [Link]

  • ResearchGate. (n.d.). Vanadium-dependent bromoperoxidases from Gracilaria algae. Retrieved from: [Link]

  • Bektas, H., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 43(4), 1149-1163. Available from: [Link]

  • Wever, R., & van der Horst, M. A. (2013). The role of vanadium haloperoxidases in the formation of volatile brominated compounds and their impact on the environment. Dalton Transactions, 42(33), 11791-11799. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from: [Link]

  • Ko, H. J., et al. (2019). Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(4), 229. Available from: [Link]

  • MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Design, Synthesis, and Application of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, a key structural scaffold in medicinal chemistry. As a derivative of the naturally occurring vanillic acid, this compound offers a unique combination of reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—that serve as versatile handles for chemical modification.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the rational design of structural analogs, detailed synthetic methodologies, and an exploration of their potential biological activities. We will dissect the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules, supported by detailed experimental protocols and workflow visualizations to empower researchers in their discovery efforts.

Introduction: The Strategic Value of a Brominated Vanillic Acid Scaffold

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid widely found in nature and recognized for a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] Its oxidized form, vanillin, is a common flavoring agent.[2] The strategic introduction of a bromine atom onto this scaffold at the 3-position, yielding this compound, significantly enhances its utility as a building block in drug discovery.

The bromine atom serves two primary purposes:

  • Electronic and Lipophilic Modification : It alters the electronic properties of the aromatic ring and increases the lipophilicity of the molecule, which can profoundly impact biological activity and pharmacokinetic properties.

  • Synthetic Handle : It provides a reactive site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

This guide will explore the systematic development of analogs from this core structure, focusing on the synthetic logic and biological implications of targeted modifications.

The Core Scaffold: Physicochemical Profile and Chemical Reactivity

Understanding the intrinsic properties of the parent molecule is fundamental to designing successful synthetic campaigns and interpreting biological data.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for its identification and handling.

PropertyValueSource
Molecular Formula C₈H₇BrO₄PubChem[6]
Molecular Weight 247.04 g/mol PubChem[6]
CAS Number 6324-52-3Sigma-Aldrich
Appearance White to off-white solidBenchChem[7]
Melting Point 226-229 °CBenchChem[7]
Solubility Soluble in methanol, ethanol, DMSOBenchChem[7]
Key Reactive Sites for Analog Generation

The power of this scaffold lies in its three distinct functional groups, each offering a portal for diversification. The strategic choice of which site to modify allows for a systematic exploration of the chemical space to optimize for a desired biological effect.

G cluster_0 This compound Core C₈H₇BrO₄ Mod1 Carboxylic Acid Modification (Amides, Esters) Core->Mod1 Site A Mod2 Phenolic Hydroxyl Modification (Ethers, Esters) Core->Mod2 Site B Mod3 Aryl Bromide Modification (Cross-Coupling Reactions) Core->Mod3 Site C

Caption: Key modification sites on the core scaffold.

Synthetic Strategies and Methodologies

The synthesis of analogs can be approached through a logical, stepwise process, beginning with the formation of the core scaffold itself, followed by diversification at the key reactive sites.

Synthesis of the Core Scaffold

The most direct route to this compound involves the electrophilic bromination of a suitable precursor, such as vanillic acid or its methyl ester. The hydroxyl and methoxy groups are ortho-, para-directing activators. In the case of methyl p-hydroxybenzoate, the position ortho to the hydroxyl group is highly activated, making it susceptible to bromination.[8]

Reaction Scheme: Methyl Vanillate → Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate → this compound

The rationale for using the methyl ester as the starting material is to protect the carboxylic acid, which can interfere with certain reaction conditions. The final step is a simple saponification to yield the desired carboxylic acid.

Diversification Strategy 1: Amide Bond Formation

The carboxylic acid is readily converted into amides, a functional group prevalent in many pharmaceuticals due to its ability to form key hydrogen bonds with biological targets. Amide coupling reactions are robust and can be achieved using standard coupling reagents.

This protocol describes a reliable method for coupling the core acid with a substituted aniline using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents. This self-validating system ensures reproducibility.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Rationale: HOBt is used to suppress side reactions and minimize racemization, while DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) to the stirred solution. Rationale: The reaction is cooled to control the exothermic activation of the carboxylic acid by EDC, preventing degradation of the active ester intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine (to remove residual water and salts).[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

G Start Dissolve Acid in DMF Reagents Add Aniline, HOBt, DIPEA Start->Reagents Cool Cool to 0°C Reagents->Cool Activate Add EDC Cool->Activate React Stir 12-24h at RT Activate->React Workup Dilute & Wash React->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product G cluster_pathway Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Degradation Proteasomal Degradation p_IkBa->Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA (Promoter Region) NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Analog BHMB Acid Analog Analog->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a highly versatile and strategically valuable scaffold for modern drug discovery. Its derivatization at three distinct points—the carboxylic acid, the phenolic hydroxyl, and the aryl bromide—allows for a systematic and comprehensive exploration of chemical space. The insights gained from the well-studied parent compound, vanillic acid, provide a strong rationale for investigating these analogs as potential anti-inflammatory, antimicrobial, and anticancer agents.

Future research should focus on building small, focused libraries of analogs based on the synthetic strategies outlined in this guide. High-throughput screening against relevant biological targets, followed by detailed SAR analysis, will be crucial for identifying lead compounds. Further optimization of pharmacokinetic properties through targeted chemical modifications will be essential for translating in vitro activity into in vivo efficacy. The synthetic accessibility and rich chemical potential of this scaffold ensure its continued relevance in the quest for novel therapeutics.

References

  • Atai, A., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Vanillic acid. Wikipedia. Available at: [Link]

  • SciSpace. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. SciSpace. Available at: [Link]

  • Semantic Scholar. (2023). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of vanillin and vanillic acid. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. National Institutes of Health. Available at: [Link]

  • Stenutz. (n.d.). 3-bromo-4-methoxybenzoic acid. Stenutz. Available at: [Link]

  • ACS Publications. (n.d.). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. PubMed. Available at: [Link]

  • PubMed. (2024). Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF. ResearchGate. Available at: [Link]

  • PubMed. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Available at: [Link]

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An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its lipophilicity, electronic profile, and ability to interact with biological targets.[2] This guide focuses on a particularly compelling scaffold: 3-Bromo-4-hydroxy-5-methoxybenzoic acid, also known as 5-bromovanillic acid.

This molecule incorporates three key functional groups that portend significant biological potential: a bromine atom, a phenolic hydroxyl group, and a methoxy group. Halogenation, particularly with bromine, is a well-established strategy in drug design known to enhance the potency and metabolic stability of compounds.[3] The phenolic hydroxyl and methoxy groups are characteristic of vanilloids, a class of compounds recognized for their antioxidant and anti-inflammatory properties.

This technical guide provides a comprehensive exploration of this compound and its derivatives. We will delve into its synthesis, physicochemical characteristics, structure-activity relationships, and biological properties, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The aim is to provide a foundational understanding and practical protocols to accelerate research and development in this promising area of medicinal chemistry.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent molecule's properties is essential for designing and synthesizing effective derivatives. This compound is a solid at room temperature with the molecular formula C₈H₇BrO₄. Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 5-Bromovanillic acidCymitQuimica
CAS Number 6324-52-3Santa Cruz Biotechnology
Molecular Formula C₈H₇BrO₄PubChem
Molecular Weight 247.04 g/mol PubChem
Appearance White to off-white solidBenchChem
Hydrogen Bond Donors 2 (from -OH and -COOH)PubChem
Hydrogen Bond Acceptors 4 (from C=O, -OH, and -OCH₃)PubChem
XLogP3 1.8PubChem

Synthesis and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are critical steps in exploring its therapeutic potential. The carboxylic acid group serves as a versatile handle for creating a library of ester and amide derivatives, allowing for the modulation of properties such as solubility, cell permeability, and target engagement.[4]

Synthesis of the Core Scaffold

The most direct route to this compound is through the electrophilic bromination of a suitable precursor. A common starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). While a specific protocol for the 5-bromo derivative is not extensively detailed in public literature, a reliable synthesis can be adapted from established methods for the bromination of similar phenolic acids.[1][5]

The key principle is the activation of the benzene ring by the hydroxyl and methoxy groups, which direct electrophilic substitution to the ortho and para positions. Since the position para to the hydroxyl group is occupied by the carboxylic acid, and the ortho position at C-2 is less sterically hindered, the bromine is directed to the C-5 position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Synthesis_Core VanillicAcid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Product This compound VanillicAcid->Product Reflux Reagents Br₂ Glacial Acetic Acid

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid with stirring in a round-bottom flask equipped with a reflux condenser.

  • Bromination: In a separate flask, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the heated solution of vanillic acid.

    • Causality: The hydroxyl and methoxy groups are activating and ortho-, para-directing. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂. Adding the bromine dropwise helps to control the reaction rate and minimize the formation of dibrominated byproducts.

  • Reflux: Heat the reaction mixture to reflux (typically around 118°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product, being less soluble in water, will precipitate out.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[1]

Derivatization Strategies

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in creating a diverse chemical library for screening.

Protocol 2: Synthesis of Ester Derivatives (e.g., Methyl Ester)

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, which also acts as the solvent).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.

  • Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize the excess acid with a weak base like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.

  • Purification: Purify the product using column chromatography on silica gel.

Amidation: Amide derivatives introduce a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Amide bond formation typically requires activating the carboxylic acid.

Protocol 3: Synthesis of Amide Derivatives

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15-20 minutes at 0°C.

    • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude amide by recrystallization or column chromatography.[4]

Derivatization cluster_main Derivatization Pathways Core 3-Bromo-4-hydroxy- 5-methoxybenzoic acid Ester Ester Derivatives (e.g., -COOCH₃) Core->Ester ROH, H⁺ (Fischer Esterification) Amide Amide Derivatives (e.g., -CONHR) Core->Amide 1. EDC, HOBt 2. R-NH₂, DIPEA

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a full series of this compound derivatives are not yet widely published, we can infer potential trends by analyzing the contributions of each functional group based on data from structurally related compounds.

  • Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often essential for interacting with the active sites of enzymes or receptors. Its conversion to esters or amides can modulate this interaction and significantly impact bioavailability.[2]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group is crucial for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[7] Its presence, ortho to a methoxy group, is a classic feature of potent radical scavengers like vanillic acid.[8]

  • Methoxy Group (-OCH₃): This electron-donating group can enhance the radical scavenging capacity of the adjacent hydroxyl group.[9] It also increases lipophilicity compared to a simple catechol structure, potentially improving membrane permeability.

  • Bromine Atom (-Br): The introduction of a halogen atom like bromine significantly increases lipophilicity and can enhance binding to hydrophobic pockets in biological targets. Bromination is a known strategy to increase the potency of antimicrobial agents.[3] The electronegativity and size of the bromine atom can alter the electronic distribution of the ring and influence metabolic stability.

Biological Properties and Therapeutic Potential

Based on its structural motifs, this class of compounds is predicted to have several important biological activities.

Antioxidant and Anti-inflammatory Activity

The vanillic acid substructure strongly suggests potential for antioxidant and anti-inflammatory effects. Vanillic acid itself is a known scavenger of reactive oxygen species (ROS) and can downregulate the production of pro-inflammatory cytokines. A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect human keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[10] It is highly plausible that derivatives of this compound would exhibit similar cytoprotective properties.

Antioxidant_Mechanism Compound {this compound Derivative | Phenolic -OH group} StableRadical Stabilized Phenoxyl Radical Compound->StableRadical H• donation Radical Free Radical (e.g., RO•) StableMolecule Stable Molecule (e.g., ROH) Radical->StableMolecule Accepts H•

Antimicrobial Activity

Halogenated phenolic compounds are frequently reported to possess significant antimicrobial properties.[3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The combination of the lipophilic bromine atom with the acidic phenol moiety in the this compound scaffold makes its derivatives prime candidates for investigation as novel antibacterial or antifungal agents.

Enzyme Inhibition

Substituted benzoic acids are known to act as inhibitors for a variety of enzymes.[11] For example, derivatives of p-hydroxybenzoic acid have been explored as inhibitors of cholinesterases, which are relevant targets in neurodegenerative diseases.[12] The specific substitution pattern of this compound provides a unique scaffold that could be optimized for selectivity against various enzyme targets, such as kinases, phosphatases, or proteases, making it a valuable starting point for drug discovery programs.

Key Experimental Protocols

To validate the predicted biological activities, standardized in vitro assays are essential. The following are foundational protocols for assessing the antioxidant and antimicrobial properties of newly synthesized derivatives.

Protocol 4: DPPH Free Radical Scavenging Assay (Antioxidant)

  • Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] * 100, where A is the absorbance. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol 5: Broth Microdilution Assay (Antimicrobial - MIC Determination)

  • Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in sterile broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a privileged scaffold with significant, yet underexplored, potential in drug discovery. Its unique combination of a halogen atom and a vanilloid-like structure makes it a compelling starting point for developing novel therapeutic agents with potential antioxidant, anti-inflammatory, and antimicrobial properties.

Future research should focus on the systematic synthesis and screening of ester and amide libraries to establish clear structure-activity relationships. Elucidating the mechanisms of action for the most potent derivatives will be crucial for their advancement as drug candidates. Given the cytoprotective effects of related compounds, exploring the potential of this scaffold in the context of neurodegenerative diseases and dermatology is a particularly promising avenue for future investigation. This guide serves as a foundational resource to empower researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

  • 10-240961 - 3-bromo-4-hydroxybenzoic-acid | 14348-41-5. (n.d.). Retrieved January 16, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Natural Products Atlas. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved January 16, 2026, from [Link]

  • Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry. Retrieved January 16, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Retrieved January 16, 2026, from [Link]

  • Ogińska, M., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. Retrieved January 16, 2026, from [Link]

  • Ogińska, M., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. Retrieved January 16, 2026, from [Link]

  • Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. PubMed. Retrieved January 16, 2026, from [Link]

  • Sharma, U. P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • Ienaşcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Kim, K.-N., et al. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of N-acyl-5-bromanthranilic acids. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved January 16, 2026, from [Link]

  • Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors. Retrieved January 16, 2026, from [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-4-hydroxy-5-methoxybenzoic acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a substituted benzoic acid derivative with a unique arrangement of functional groups that influence its chemical and physical properties. The presence of a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid on the aromatic ring makes it an interesting candidate for various applications, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for its use in any scientific endeavor. While specific analytical data for this compound is not widely published, we can predict its spectral characteristics with a high degree of confidence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The substitution pattern on the benzene ring leaves two aromatic protons, which will appear as two distinct signals.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid (-COOH)
~8-10Singlet (broad)1HHydroxyl (-OH)
~7.3-7.5Doublet1HAromatic C-H
~7.1-7.3Doublet1HAromatic C-H
~3.9Singlet3HMethoxy (-OCH₃)

The broadness of the -COOH and -OH signals is due to hydrogen bonding and chemical exchange. The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the hydroxyl and methoxy groups are activating.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see signals for the eight unique carbon atoms in this compound.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid (-COOH)
~145-150Aromatic C-OH
~140-145Aromatic C-OCH₃
~125-130Aromatic C-H
~115-120Aromatic C-H
~110-115Aromatic C-Br
~105-110Aromatic C-COOH
~55-60Methoxy (-OCH₃)

The chemical shifts are estimated based on the known effects of the different functional groups on the benzene ring. For instance, the carbon attached to the highly electronegative oxygen atoms of the carboxylic acid group will be significantly downfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be rich with information due to the variety of functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300O-H stretch (broad)Hydroxyl (-OH)
3300-2500O-H stretch (very broad)Carboxylic acid (-COOH)
~1700-1680C=O stretchCarboxylic acid (-COOH)
~1600, ~1470C=C stretchAromatic ring
~1250, ~1030C-O stretchEther (-OCH₃) and Phenol (-OH)
~600-500C-Br stretchBromo group

The broadness of the hydroxyl and carboxylic acid O-H stretching bands is a hallmark of hydrogen bonding. The carbonyl stretch of the carboxylic acid is a strong and sharp peak, which is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₈H₇BrO₄) is approximately 246.04 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The molecule is expected to fragment in predictable ways upon ionization. Key fragmentation pathways could include:

  • Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

  • Loss of a methoxy radical (•OCH₃).

  • Decarboxylation (loss of CO₂).

  • Loss of a bromine atom (•Br).

Fragmentation_Pathway M [C₈H₇BrO₄]⁺˙ m/z = 246/248 M_minus_OH [M - •OH]⁺ m/z = 229/231 M->M_minus_OH - •OH M_minus_OCH3 [M - •OCH₃]⁺ m/z = 215/217 M->M_minus_OCH3 - •OCH₃ M_minus_CO2 [M - CO₂]⁺˙ m/z = 202/204 M->M_minus_CO2 - CO₂ M_minus_Br [M - •Br]⁺ m/z = 167 M->M_minus_Br - •Br

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Bromo-4-hydroxy-5- methoxybenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Sources

Unlocking the Therapeutic Potential of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Researcher's Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest at the Crossroads of Natural Product Chemistry and Rational Drug Design

3-Bromo-4-hydroxy-5-methoxybenzoic acid, a halogenated derivative of the well-known flavoring agent and bioactive compound vanillic acid, stands as a compelling candidate for therapeutic development. While direct and extensive research on this specific molecule is nascent, its structural relationship to a class of compounds with established pharmacological activities provides a strong rationale for its investigation. Vanillic acid and its derivatives are known to possess a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects.[1][2] The introduction of a bromine atom to the vanillic acid scaffold is a key chemical modification that can significantly influence its physicochemical properties and, consequently, its biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the selectivity of drug candidates.[3]

This in-depth technical guide serves as a roadmap for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. By leveraging the wealth of knowledge on structurally related compounds, this document outlines potential therapeutic targets, provides a rationale for their selection, and details robust experimental workflows for their validation. The following sections will delve into the potential anti-inflammatory, anticancer, and antimicrobial applications of this promising molecule, offering a comprehensive framework for its preclinical evaluation.

Part 1: Probing the Anti-inflammatory and Immunomodulatory Landscape

The chronic inflammatory response is a hallmark of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. Vanillic acid and other phenolic compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways that orchestrate the inflammatory cascade.[4][5] The presence of the bromine atom in this compound may enhance its interaction with target proteins, potentially leading to increased potency.

The NF-κB Signaling Pathway: A Primary Target for Anti-inflammatory Intervention

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a well-validated target for anti-inflammatory drug discovery. Vanillin, a related compound, has been shown to inhibit NF-κB activation.[4] It is therefore highly probable that this compound will exhibit similar, if not more potent, inhibitory effects on this pathway.

Causality of Experimental Choices: The following experimental workflow is designed to systematically investigate the inhibitory effect of this compound on the NF-κB pathway. The use of a reporter gene assay provides a high-throughput initial screen, while subsequent Western blot analysis offers mechanistic insights into the specific nodes of the pathway being targeted.

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in appropriate culture plates (96-well for reporter assays, 6-well for Western blotting).

    • For reporter assays, transiently transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for the appropriate duration.

  • NF-κB Reporter Gene Assay:

    • Following stimulation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the NF-κB luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound.

  • Western Blot Analysis for IκBα Phosphorylation and Degradation:

    • After treatment and stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Compound Concentration (µM)NF-κB Reporter Activity (% of Control)p-IκBα/Total IκBα Ratio (Fold Change)
0 (Vehicle Control)1001.0
1
5
10
25
50

Diagram: Proposed Inhibitory Action on the NF-κB Pathway

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->IKK Complex Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway: A Convergence Point for Inflammatory Signals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are crucial transducers of extracellular inflammatory signals to the nucleus.[6] These pathways are often activated in concert with NF-κB and represent another promising set of targets for anti-inflammatory agents. A prior study has shown that a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, can inhibit MAPK pathway activation.[6]

Causality of Experimental Choices: The following protocol is designed to assess the impact of this compound on the phosphorylation status of key MAPK proteins, providing a direct measure of pathway activation.

  • Cell Culture and Treatment:

    • Use an appropriate cell line, such as HaCaT keratinocytes or murine macrophages.[6]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a suitable agonist, such as TNF-α/IFN-γ or UV radiation.[6]

  • Western Blot Analysis for Phosphorylated MAPKs:

    • Prepare cell lysates as described in the NF-κB protocol.

    • Perform SDS-PAGE and Western blotting.

    • Probe the membranes with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

    • Use an appropriate loading control for normalization.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.

Data Presentation:

Compound Concentration (µM)p-ERK/Total ERK Ratio (Fold Change)p-p38/Total p38 Ratio (Fold Change)p-JNK/Total JNK Ratio (Fold Change)
0 (Vehicle Control)1.01.01.0
1
5
10
25
50

Diagram: Experimental Workflow for MAPK Pathway Analysis

MAPK_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis Cell_Seeding Seed Cells Compound_Treatment Pre-treat with Compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with Agonist Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Incubate with p-MAPK & Total MAPK Antibodies Western_Blot->Antibody_Incubation Imaging Chemiluminescent Imaging Antibody_Incubation->Imaging Data_Analysis Densitometry & Normalization Imaging->Data_Analysis

Caption: Workflow for MAPK phosphorylation analysis.

Part 2: Uncovering Novel Avenues for Cancer Therapy

The anti-cancer properties of vanillin and its derivatives have been documented across various cancer types.[4] These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways that drive tumor progression and metastasis. The unique chemical structure of this compound may confer enhanced or novel anti-cancer activities.

Tubulin Polymerization: A Clinically Validated Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, with drugs like paclitaxel and vinca alkaloids being mainstays of chemotherapy. Combretastatin A-4 is a natural product that inhibits tubulin polymerization by binding to the colchicine-binding site. The synthesis and evaluation of boronic acid bioisosteres of combretastatin A-4 have demonstrated that modifications to the phenolic rings can significantly impact anti-tubulin activity.[7] Given the structural analogy, this compound should be investigated for its potential to inhibit tubulin polymerization.

Causality of Experimental Choices: An in vitro tubulin polymerization assay provides a direct measure of the compound's effect on microtubule formation. This is followed by cell-based assays to confirm the anti-proliferative effects and to visualize the disruption of the microtubule network.

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit containing purified tubulin.

    • Reconstitute the tubulin in a suitable buffer.

    • Add varying concentrations of this compound, a positive control (e.g., colchicine or nocodazole), and a negative control (vehicle) to a 96-well plate.

    • Initiate polymerization by adding a polymerization buffer and incubating at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Cell Viability Assay:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the IC50 value for the compound.

  • Immunofluorescence Staining of Microtubules:

    • Grow cells on glass coverslips and treat with the compound at its IC50 concentration for an appropriate time.

    • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization or abnormal spindle formation.

Data Presentation:

Compound Concentration (µM)Tubulin Polymerization (% Inhibition)Cell Viability (% of Control)
0 (Vehicle Control)0100
1
5
10
25
50

Diagram: Logical Relationship of Anti-Tubulin Experiments

Tubulin_Logic Hypothesis Compound inhibits tubulin polymerization In_Vitro_Assay In Vitro Tubulin Polymerization Assay Hypothesis->In_Vitro_Assay Direct Test Cell_Based_Assay Cell Viability Assay (IC50) Hypothesis->Cell_Based_Assay Functional Consequence Conclusion Compound is a potential anti-mitotic agent In_Vitro_Assay->Conclusion Microscopy Immunofluorescence of Microtubules Cell_Based_Assay->Microscopy Visual Confirmation Microscopy->Conclusion

Caption: Logical flow for validating anti-tubulin activity.

Part 3: Exploring the Potential for Novel Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Brominated phenols and related compounds isolated from marine organisms have demonstrated potent antibacterial and antifungal activities.[3] The presence of a bromine atom in this compound strongly suggests that it may possess significant antimicrobial properties.

Determination of Antimicrobial Spectrum and Potency

The first step in evaluating a potential antimicrobial agent is to determine its spectrum of activity against a panel of clinically relevant microorganisms and to quantify its potency.

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation:

    • Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism according to CLSI guidelines.

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at the appropriate temperature and for the recommended duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungus

Summary and Future Directions

This compound is a structurally intriguing molecule with the potential to engage a diverse range of therapeutic targets. This guide has outlined a strategic approach to unraveling its pharmacological potential, focusing on three key areas: inflammation, cancer, and infectious diseases. The proposed experimental workflows provide a robust framework for target identification and validation.

Future research should aim to build upon these initial findings. Promising "hits" from the described assays should be followed up with more in-depth mechanistic studies, including the identification of direct protein targets, in vivo efficacy studies in relevant animal models of disease, and preliminary ADME/Tox profiling. The journey from a promising molecule to a clinically viable therapeutic is long and challenging, but the scientific rationale for investigating this compound is compelling. This guide provides the initial coordinates for that exciting journey of discovery.

References

  • ResearchGate. Discovering multifaceted role of vanillic acid beyond flavours: Nutraceutical and therapeutic potential. [Link]

  • PubMed. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections. [Link]

  • MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

  • Semantic Scholar. An overview of therapeutic effects of vanillic acid. [Link]

  • ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

  • NIH. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile starting material in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—provides three distinct and orthogonally reactive sites for molecular elaboration. This guide provides a detailed exploration of the strategic functionalization of this molecule, offering field-proven protocols for esterification, etherification, and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating procedural frameworks, this document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel compounds.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the efficiency of a drug discovery or materials development program is often dictated by the versatility of its core building blocks. This compound is a prime example of such a scaffold. The electron-donating methoxy group and the phenolic hydroxyl group influence the electronic properties of the aromatic ring, while the bromine atom and carboxylic acid provide robust handles for a variety of chemical transformations.

The presence of these multiple reactive sites allows for the strategic and selective synthesis of complex derivatives. The carboxylic acid can be readily converted into esters and amides to modulate solubility and create prodrugs.[1][2] The phenolic hydroxyl group is a key site for etherification, influencing the molecule's hydrogen-bonding capacity and pharmacokinetic profile. Most significantly, the bromine atom is an ideal substrate for modern cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds to build biaryl systems and other complex motifs prevalent in biologically active compounds.[2][3]

This document outlines three fundamental and reliable protocols to selectively modify each of these functional groups, providing a roadmap for creating diverse molecular libraries from a single, high-value starting material.

Strategic Overview of Functionalization Pathways

The synthetic utility of this compound lies in the ability to address its three key functional groups with a high degree of selectivity. A logical synthetic sequence often begins with the protection or modification of the most reactive sites—the carboxylic acid and the hydroxyl group—before proceeding to the less reactive C-Br bond.

G A 3-Bromo-4-hydroxy- 5-methoxybenzoic acid B Protocol I: Esterification A->B Carboxyl Group Modification E Methyl 3-Bromo-4-hydroxy- 5-methoxybenzoate B->E Carboxyl Group Modification C Protocol II: Etherification F Methyl 3-Bromo-4-alkoxy- 5-methoxybenzoate C->F Phenolic Group Modification D Protocol III: Suzuki Coupling G Final Biaryl Product D->G C-Br Bond Functionalization E->C Phenolic Group Modification F->D C-Br Bond Functionalization

Caption: Logical workflow for the sequential functionalization of the title compound.

Protocol I: Selective Esterification of the Carboxylic Acid

Principle of the Method: The carboxylic acid is the most acidic proton source in the molecule and is readily converted to an ester. While classic Fischer esterification (acid catalyst in alcohol) is an option, it often requires harsh conditions. A milder and highly efficient alternative is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 4-dimethylaminopyridine (DMAP). This method proceeds at room temperature and typically affords high yields with simple purification. This protocol details the synthesis of the methyl ester, a common intermediate for subsequent reactions.[4]

Detailed Step-by-Step Protocol: Methyl Ester Synthesis
  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous Dichloromethane (DCM). Add methanol (1.2 eq) and 4-DMAP (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of EDC (1.5 eq) dissolved in 10 mL of anhydrous DCM to the stirred mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Workup: Upon completion, filter the mixture to remove the urea byproduct. Dilute the filtrate with an additional 30 mL of DCM and wash sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and finally with 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl ester.

Data Summary: Reagent Table
ReagentMolar Eq.Mol. WeightAmount (for 1g scale)
This compound1.0247.041.0 g (4.05 mmol)
Methanol1.232.040.16 g (4.86 mmol)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.5155.240.94 g (6.08 mmol)
4-Dimethylaminopyridine (DMAP)0.1122.1749.5 mg (0.405 mmol)
Dichloromethane (DCM)--~30 mL

Protocol II: O-Alkylation (Etherification) of the Phenolic Hydroxyl

Principle of the Method: The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide. To achieve selectivity, the more acidic carboxylic acid must first be protected, as accomplished in Protocol I. The phenolic proton is then removed by a mild base, such as potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol but not to hydrolyze the ester. The resulting phenoxide acts as a nucleophile, attacking the primary alkyl halide to form the desired ether.

Detailed Step-by-Step Protocol: Synthesis of an O-Ethyl Ether
  • Setup: In a 100 mL round-bottom flask, dissolve the Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate (1.0 eq, from Protocol I) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Alkylating Agent: Add ethyl iodide (or ethyl bromide) (1.5 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of cold water. An off-white precipitate should form.

  • Extraction: Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography.

Data Summary: Reagent Table
ReagentMolar Eq.Mol. WeightAmount (for 1g scale)
Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate1.0261.071.0 g (3.83 mmol)
Potassium Carbonate (K₂CO₃)3.0138.211.59 g (11.49 mmol)
Ethyl Iodide1.5155.970.89 g (5.75 mmol)
N,N-Dimethylformamide (DMF)--~25 mL

Protocol III: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Principle of the Method: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5] It involves a palladium catalyst that cycles through three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the aryl bromide, (2) Transmetalation where the organic group from a boronic acid derivative is transferred to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The reaction requires a base to activate the boronic acid for transmetalation.[5][7] This protocol is essential for building biaryl structures, which are common motifs in pharmaceuticals.[2][3]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol: Phenyl Coupling
  • Inert Atmosphere: In a Schlenk flask or a round-bottom flask fitted with a condenser, combine the O-ethylated ester from Protocol II (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), to the mixture.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain the final biaryl product.

Data Summary: Reagent Table
ReagentMolar Eq.Mol. WeightAmount (for 1g scale)
Methyl 3-Bromo-4-ethoxy-5-methoxybenzoate1.0289.121.0 g (3.46 mmol)
Phenylboronic Acid1.2121.930.51 g (4.15 mmol)
Cesium Carbonate (Cs₂CO₃)2.5325.822.82 g (8.65 mmol)
Pd(dppf)Cl₂0.03731.776 mg (0.10 mmol)
1,4-Dioxane / Water--15 mL / 3 mL

Conclusion and Future Perspectives

The protocols detailed herein demonstrate the exceptional versatility of this compound as a foundational molecule for complex organic synthesis. By systematically addressing the carboxylic acid, phenolic hydroxyl, and aryl bromide functionalities, researchers can rapidly generate a wide array of derivatives. These methods are robust, scalable, and utilize common laboratory reagents and techniques. The strategic application of these functionalization pathways empowers chemists in the fields of drug discovery and materials science to build diverse chemical libraries, facilitating the exploration of structure-activity relationships and the development of novel, high-value compounds.

References

  • Vertex AI Search Result 1. (No formal title available).
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. (1993).
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-Bromo-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3-Bromo-4-hydroxy-5-methoxybenzoic acid

This compound is a substituted benzoic acid derivative of interest in pharmaceutical research and development. As an intermediate in the synthesis of more complex molecules or as a potential active pharmaceutical ingredient (API) itself, the accurate and precise quantification of this compound is paramount. Rigorous analytical control is essential to ensure product quality, safety, and efficacy throughout the drug development lifecycle.

This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3]. We will explore a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a rapid, high-throughput Ultraviolet-Visible (UV-Vis) spectrophotometric method.

Method 1: High-Performance Liquid Chromatography (HPLC) for Specificity and Stability-Indicating Analysis

Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantification of small organic molecules in pharmaceutical applications due to its high resolving power and sensitivity. The following method is designed to be stability-indicating, meaning it can resolve the target analyte from its potential degradation products and process-related impurities[4][5][6].

Causality of Experimental Choices
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.

  • Mobile Phase: A gradient elution with an acidified aqueous phase and an organic modifier (acetonitrile) allows for the effective separation of compounds with varying polarities. The use of phosphoric acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection is selected based on the chromophoric nature of the substituted benzene ring in the analyte. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3 UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Concentrations s2->s3 u2 Measure Absorbance of Standards s3->u2 Standards u3 Measure Absorbance of Sample s3->u3 Sample u1 Determine λmax u1->u2 u2->u3 d1 Construct Calibration Curve u2->d1 d2 Calculate Concentration u3->d2 d1->d2

Sources

Application Notes and Protocols for the Development of Novel Compounds from 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

3-Bromo-4-hydroxy-5-methoxybenzoic acid, also known as 5-bromovanillic acid, represents a highly versatile scaffold for the synthesis of novel compounds in drug discovery and materials science.[1] Its structure, featuring a trifunctionalized aromatic ring, offers a rich platform for chemical modification at three distinct points: the carboxylic acid, the phenolic hydroxyl group, and the carbon-bromine bond. This strategic arrangement of functional groups allows for the systematic exploration of chemical space and the generation of diverse molecular libraries.

The benzoic acid moiety is a well-established pharmacophore found in a multitude of clinically approved drugs and biologically active molecules, exhibiting activities ranging from anticancer to anti-inflammatory.[2][3] The vanilloid-like substitution pattern (hydroxyl and methoxy groups) is another key feature, reminiscent of capsaicin, the active component in chili peppers, and a known modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a significant target for pain therapeutics.[4] The presence of the bromine atom further enhances the synthetic utility of this molecule, providing a reactive handle for modern cross-coupling reactions to introduce a wide array of substituents.[5][6]

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize and evaluate novel chemical entities with therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇BrO₄[1]
Molecular Weight 247.04 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16299-36-6
Synonyms 5-Bromovanillic acid

Synthetic Derivatization Strategies

The true power of this compound lies in its potential for diversification. The following sections detail synthetic strategies and protocols for modifying each of its key functional groups.

graph Synthetic_Strategies { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"]; center [pos="0,0!", label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [pos="-2.5,1.5!", label="Carboxylic Acid\nDerivatization"]; B [pos="0,-2.5!", label="Hydroxyl Group\nDerivatization"]; C [pos="2.5,1.5!", label="Aromatic Ring\nDerivatization (C-Br)"]; A1 [label="Amidation (Amides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A2 [label="Esterification (Esters)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1 [label="Etherification (Ethers)", fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Acylation (Esters)", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Suzuki Coupling (Biaryls)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="Buchwald-Hartwig\nAmination (Aryl Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Sonogashira Coupling\n(Alkynes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="Heck Coupling (Alkenes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; center -- A; center -- B; center -- C; A -- A1; A -- A2; B -- B1; B -- B2; C -- C1; C -- C2; C -- C3; C -- C4; }
Synthetic derivatization pathways for this compound.
Derivatization of the Carboxylic Acid Group

Modification of the carboxylic acid is a fundamental strategy to introduce diversity and modulate physicochemical properties such as solubility and membrane permeability.

The formation of amides is a robust method to generate a wide array of derivatives with diverse functionalities. Amide bonds are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Protocol: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Esterification is another key transformation, often used to create prodrugs or to modify the lipophilicity of a lead compound.

Protocol: Fischer Esterification

This classic method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization as needed.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a handle for introducing ether and ester functionalities, which can significantly impact biological activity and pharmacokinetic properties.

Alkylation of the hydroxyl group to form ethers is a common strategy to block the hydrogen-bonding donor capability and increase lipophilicity.

Protocol: O-Alkylation

Materials:

  • This compound (or its corresponding ester for better solubility and to avoid competing reactions at the carboxylic acid)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise.

  • Heat the reaction to 50-80 °C and stir for 4-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Derivatization of the Aromatic Ring (C-Br Bond)

The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. For these reactions, it is often advantageous to first protect the carboxylic acid and hydroxyl groups (e.g., as a methyl ester and methyl ether, respectively) to prevent interference with the catalyst.

graph Cross_Coupling_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[2][10]

Protocol: Suzuki-Miyaura Coupling

Materials:

  • Protected this compound derivative (1.0 eq)

  • Aryl or vinyl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the protected starting material, boronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[6][11]

Protocol: Buchwald-Hartwig Amination

Materials:

  • Protected this compound derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the protected starting material and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Biological Screening

Once a library of novel compounds has been synthesized, the next critical step is to evaluate their biological activity. Based on the structural motifs present in the starting material, two promising avenues for initial screening are anticancer activity and modulation of the TRPV1 receptor.

Anticancer Activity Screening

The benzoic acid scaffold is prevalent in many anticancer agents.[2] A primary in vitro screen to assess the anticancer potential of newly synthesized compounds is a cytotoxicity assay against a panel of cancer cell lines.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
TRPV1 Antagonist Screening

The vanilloid substructure suggests that derivatives may interact with the TRPV1 receptor, a key target in pain and inflammation research.[4] A common method for screening TRPV1 antagonists is to measure their ability to inhibit capsaicin-induced calcium influx in cells expressing the receptor.

Protocol: Calcium Influx Assay for TRPV1 Antagonism

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Culture medium

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Capsaicin

  • Test compounds

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader

Procedure:

  • Plate TRPV1-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37 °C.

  • Wash the cells with HBSS to remove excess dye.

  • Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Place the plate in a FLIPR or fluorescence plate reader and measure the baseline fluorescence.

  • Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.

  • Measure the change in fluorescence, which corresponds to the influx of calcium.

  • Determine the ability of the test compounds to inhibit the capsaicin-induced fluorescence signal and calculate IC₅₀ values.

Conclusion

This compound is a readily accessible and highly versatile starting material for the generation of novel compound libraries. The strategic derivatization of its three functional groups—carboxylic acid, hydroxyl, and aromatic bromide—using the robust protocols outlined in this guide allows for a systematic exploration of structure-activity relationships. The subsequent screening of these compounds in relevant biological assays, such as those for anticancer activity and TRPV1 modulation, provides a clear path for the identification of promising new therapeutic leads. This integrated approach of targeted synthesis and biological evaluation empowers researchers to unlock the full potential of this valuable chemical scaffold.

References

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3-Bromo-4-hydroxy-5-methoxybenzoic acid as a precursor for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Versatile Scaffold for the Synthesis of Advanced PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 5-bromovanillic acid, is a richly functionalized aromatic scaffold of significant interest in medicinal chemistry. Its strategic array of functional groups—a carboxylic acid for amide coupling, a phenolic hydroxyl for etherification, a methoxy group influencing electronic properties, and a bromine atom serving as a handle for cross-coupling reactions—makes it an exceptionally versatile precursor for complex heterocyclic molecules. This guide details the application of this compound as a starting material for the synthesis of potent enzyme inhibitors, with a specific focus on Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a class of agents at the forefront of targeted cancer therapy. We provide a comprehensive, experience-driven rationale for synthetic strategies, a detailed protocol for the synthesis of a novel phthalazinone-based PARP1 inhibitor, and a robust protocol for evaluating its biological activity.

Introduction: The Strategic Value of the 5-Bromovanillic Acid Scaffold

In modern drug discovery, the efficiency of a synthetic campaign is often determined by the strategic value of its starting materials. This compound is a prime example of a building block that offers convergent and divergent synthetic possibilities. Benzoic acid derivatives are foundational scaffolds in a multitude of approved drugs and clinical candidates, serving as key pharmacophores for interacting with enzyme active sites.[1]

The PARP family of enzymes, particularly PARP1, are critical mediators of DNA damage repair. In cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, causing selective cancer cell death.[2] The design of PARP inhibitors often involves constructing a heterocyclic core that mimics the nicotinamide moiety of PARP's natural substrate, NAD+.[3][4] The functional groups of this compound provide the necessary handles to construct such complex cores, making it a precursor of high strategic importance.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₇BrO₄[5]
Molecular Weight 247.04 g/mol [5]
CAS Number 6324-52-3N/A
Appearance SolidN/A
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
XLogP3 1.8[5]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Researchers should consult the material safety data sheet (MSDS) before use. As a matter of good laboratory practice, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Synthetic Strategy: From Precursor to a Phthalazinone-Based PARP1 Inhibitor

The core of many potent PARP inhibitors, such as Olaparib and Talazoparib, is a phthalazinone ring system.[6][7] This moiety serves as an effective mimic of the nicotinamide pharmacophore. Our strategy focuses on leveraging the functionalities of this compound to construct a novel inhibitor featuring this key heterocyclic core.

The causality behind this synthetic approach is as follows:

  • Initial Functionalization: The carboxylic acid is the primary handle for elaboration. It must first be protected, typically as a methyl ester, to prevent unwanted side reactions in subsequent steps. This is a standard and crucial step in multi-step organic synthesis.

  • Building the Core: A key transformation involves reaction with hydrazine. This step is designed to form the hydrazide, which, upon intramolecular cyclization, will generate the desired phthalazinone ring. This strategy is a well-established method for synthesizing this class of heterocycles.[6]

  • Introduction of Diversity: The bromine atom is a powerful tool for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl or heteroaryl groups that can probe the binding pocket of the target enzyme and optimize potency and selectivity.

  • Final Modification: The phenolic hydroxyl and methoxy groups can be further modified if necessary, although they often play important roles in establishing hydrogen bonds or influencing the molecule's pharmacokinetic properties.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Core Elaboration & Diversification cluster_3 Phase 4: Biological Evaluation A 3-Bromo-4-hydroxy- 5-methoxybenzoic acid B Esterification (MeOH, H+) A->B C Methyl 3-Bromo-4-hydroxy- 5-methoxybenzoate B->C D Reaction with Hydrazine (N2H4) C->D E Brominated Phthalazinone Core D->E F Suzuki Coupling (Boronic Acid, Pd Catalyst) E->F G Final Inhibitor Scaffold F->G H Purification (HPLC) G->H I PARP1 Inhibition Assay H->I J IC50 Determination I->J

Caption: High-level workflow from precursor to validated inhibitor.
Protocol 1: Synthesis of a 7-Bromo-6-hydroxy-5-methoxy-2H-phthalazin-1-one Core

This protocol details the foundational steps to create the heterocyclic core from the starting material.

Expertise & Causality:

  • Esterification: Using methanol with a catalytic amount of strong acid (like H₂SO₄) is a classic, cost-effective Fischer esterification. It protects the carboxylic acid, preventing it from interfering with the subsequent hydrazine reaction.

  • Cyclization: Refluxing the methyl ester with hydrazine hydrate directly forms the phthalazinone. The higher boiling point of a solvent like ethanol or n-butanol ensures the reaction goes to completion. This is a thermodynamically driven cyclization-condensation.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Step 1: Esterification a. To a solution of this compound (1 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. b. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). c. Cool the reaction mixture and remove the methanol under reduced pressure. d. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl ester. This product is often pure enough for the next step.

  • Step 2: Phthalazinone Formation a. Dissolve the crude methyl ester (1 eq) in ethanol (15 mL/g). b. Add hydrazine hydrate (3 eq) to the solution. c. Heat the mixture to reflux for 12-18 hours. A precipitate will typically form. d. Cool the reaction mixture to room temperature. e. Collect the solid precipitate by vacuum filtration. f. Wash the solid with cold ethanol and dry under vacuum to yield the 7-Bromo-6-hydroxy-5-methoxy-2H-phthalazin-1-one core.

Self-Validation: The identity and purity of the intermediate and final core structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Evaluation: Assessing PARP1 Inhibition

Once the final inhibitor is synthesized and purified (e.g., via a Suzuki coupling to add a desired R-group at the 7-position), its biological activity must be quantified. A common and reliable method is a fluorescence-based assay that measures the consumption of NAD+.[8]

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

Principle: This assay quantifies the amount of NAD+ consumed by PARP1 during its auto-ribosylation reaction, which is activated by damaged DNA. A developer reagent converts the remaining NAD+ into a highly fluorescent product. The fluorescence intensity is therefore inversely proportional to PARP1 activity. Inhibitors will prevent NAD+ consumption, resulting in a higher fluorescence signal.[9]

Materials:

  • Recombinant human PARP1 enzyme (Sigma-Aldrich, Cat. No. SRP0413 or similar)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • NAD+ cycling/developer reagent (containing alcohol dehydrogenase)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation ~540 nm, Emission ~590 nm)

G A Dispense Assay Buffer, PARP1 Enzyme, & Activated DNA to all wells B Add Test Compounds (serial dilution in DMSO) & Controls (DMSO vehicle, Olaparib) A->B C Pre-incubate (10 min at RT) B->C D Initiate Reaction: Add NAD+ Substrate C->D E Incubate (60 min at RT) D->E F Stop Reaction & Develop Signal: Add Developer Reagent E->F G Incubate (15 min at RT, protected from light) F->G H Read Fluorescence (Ex 540nm / Em 590nm) G->H I Data Analysis: Plot Dose-Response Curve, Calculate IC50 H->I

Caption: Experimental workflow for the PARP1 inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: a. Thaw all reagents on ice. Prepare working solutions of PARP1 enzyme and activated DNA in PARP assay buffer at the desired concentrations (e.g., 2x final concentration). b. Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in assay buffer. A typical starting concentration range is 100 µM to 1 pM. Do the same for the Olaparib positive control.

  • Assay Plate Setup: a. To the wells of a 384-well plate, add the PARP1 enzyme/DNA mix. b. Add the serially diluted test compounds, Olaparib control, and a DMSO vehicle control (for 0% and 100% activity). c. Pre-incubate the plate at room temperature for 10 minutes to allow inhibitors to bind to the enzyme.

  • Enzymatic Reaction: a. Initiate the reaction by adding the NAD+ solution to all wells. b. Incubate the plate at room temperature for 60 minutes.

  • Signal Development and Detection: a. Stop the reaction and develop the signal by adding the developer reagent to all wells. b. Incubate for 15 minutes at room temperature, protected from light. c. Read the fluorescence intensity using a plate reader with appropriate filters.

Data Presentation and Interpretation

The raw fluorescence data is converted to percent inhibition relative to the controls. A dose-response curve is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated using a non-linear regression fit (sigmoidal dose-response).

Hypothetical Results Table:

CompoundTargetIC₅₀ (nM)
Synthesized Inhibitor PARP15.2
Olaparib (Control) PARP11.9

Interpretation: An IC₅₀ value in the low nanomolar range, as shown in the hypothetical data, would indicate that the synthesized compound is a potent inhibitor of PARP1. This result would validate the synthetic strategy and position the compound as a promising lead for further optimization and preclinical development.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex, biologically active molecules. Its inherent functionality allows for the efficient construction of heterocyclic cores, such as the phthalazinone system found in potent PARP1 inhibitors. The protocols outlined herein provide a robust framework for synthesizing and evaluating novel enzyme inhibitors derived from this scaffold, demonstrating a clear path from rational chemical design to quantitative biological validation. This strategic approach enables researchers in drug development to accelerate the discovery of next-generation targeted therapies.

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  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available at: [Link]

  • Liu, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 931-944. Available at: [Link]

  • Google Patents. (2020). Synthetic method of 2-halogen-5-bromobenzoic acid. Patent CN110105193B.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 3-Bromo-4-hydroxy-5-methoxybenzoic acid. The methodologies and recommendations presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

Introduction

This compound, a substituted benzoic acid derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. This guide addresses common challenges encountered during the purification of this compound and provides robust solutions.

The primary route to this compound is typically the electrophilic bromination of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This synthesis can lead to a mixture of the desired product, unreacted starting material, and potentially di-brominated side products. The purification strategies outlined below are designed to effectively separate these components.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The most likely impurities originate from the synthesis, which is typically the bromination of vanillic acid. Therefore, you should anticipate the presence of:

  • Vanillic acid: The unreacted starting material.

  • Di-brominated vanillic acid: Over-bromination can lead to the formation of 3,5-dibromo-4-hydroxy-benzoic acid.

  • Residual brominating agent and byproducts: Depending on the bromination conditions, trace amounts of the brominating reagent (e.g., N-bromosuccinimide or bromine) and its byproducts may be present.

Q2: How can I quickly assess the purity of my sample?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for purity assessment. A single spot on the TLC plate under various solvent systems is a good indication of purity. Additionally, determining the melting point of your sample is a straightforward method. A sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative and sensitive analysis of purity.

Q3: What is the best general approach for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • For removing non-acidic impurities, acid-base extraction is highly effective.

  • For crystalline solids with thermally stable impurities, recrystallization is often the most efficient method for obtaining high-purity material.

  • If you have a complex mixture of closely related acidic compounds (e.g., starting material and di-brominated product), column chromatography offers the best separation.

Troubleshooting Guide

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation after cooling. 1. Too much solvent was used, preventing supersaturation. 2. The solution cooled too rapidly.1. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. 2. Ensure the solution cools to room temperature undisturbed before placing it in an ice bath.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities is depressing the melting point.1. Add a co-solvent with a lower boiling point to the hot solution until the oil redissolves, then cool slowly. 2. Consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug to remove major impurities before recrystallization.
Colored impurities are present in the final crystals. The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on the column. The mobile phase is too polar or not polar enough.Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound on a silica gel TLC plate to ensure good separation on the column.[1]
The compound is streaking or tailing on the column. 1. The compound is interacting too strongly with the acidic silica gel. 2. The column is overloaded.1. Add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the deprotonation of the carboxylic acid and reduce tailing. 2. Use a larger column or load less crude material.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution from a non-polar to a more polar solvent system can be effective.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a good starting point for the recrystallization of this compound, based on methods for similar compounds.[2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Preparation: Prepare a 50% (v/v) ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot 50% ethanol/water solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

This method is ideal for separating the acidic product from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product. Combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 3: Column Chromatography

This protocol provides a general guideline for purification by column chromatography. The optimal mobile phase should be determined by preliminary TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Fraction collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[1] Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflows

Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->organic_layer Separate Layers aq_layer Aqueous Layer (Sodium Salt of Product) sep_funnel->aq_layer aq_naoh Aqueous NaHCO3 aq_naoh->sep_funnel acidify Acidify with HCl aq_layer->acidify precipitate Precipitate of Pure Product acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure 3-Bromo-4-hydroxy- 5-methoxybenzoic acid filtration->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

Column Chromatography Workflow

ColumnChromatography cluster_prep Preparation cluster_sep Separation & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

Physicochemical Data for Purity Assessment

PropertyValueSource
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
Melting Point Not explicitly reported, but related compounds suggest a high melting point. For comparison, 3-bromo-5-hydroxybenzoic acid melts at 237-241 °C.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route involves the electrophilic aromatic substitution (bromination) of vanillic acid.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired product is a frequent challenge. The root causes often lie in the reaction setup, reagent quality, or reaction kinetics.

Possible Causes and Solutions:

  • Inactive Brominating Agent:

    • Explanation: Elemental bromine can degrade over time, especially with exposure to light and moisture. If generating bromine in situ from potassium bromate (KBrO₃) and hydrobromic acid (HBr), the quality of these precursors is critical.[1][2]

    • Solution: Use a fresh, unopened container of bromine or high-purity KBrO₃ and HBr. It is advisable to verify the concentration of HBr via titration if the bottle has been open for an extended period.

  • Incomplete Reaction:

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature. The electrophilic aromatic substitution on vanillic acid is generally conducted at or slightly below room temperature.

    • Solution:

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time, checking periodically with TLC until the starting material spot has disappeared or is very faint.

      • Temperature Control: While exothermic reactions are a concern, excessively low temperatures can stall the reaction. Ensure the reaction mixture is maintained within the optimal temperature range. For brominations that are sluggish at room temperature, a modest increase to 30-40°C can be cautiously explored, though this may increase the risk of side products.

  • Suboptimal pH:

    • Explanation: The acidity of the medium can influence the electrophilicity of the brominating species. In the in situ generation of bromine, a specific acidic environment is necessary for the reaction between KBrO₃ and HBr to proceed efficiently.

    • Solution: Ensure the correct formulation and concentration of the acidic solvent, typically glacial acetic acid, is used as specified in the protocol.

Issue 2: Formation of Significant Side Products

The presence of impurities, particularly over-brominated products and other isomers, can complicate purification and reduce the yield of the target compound.

Possible Causes and Solutions:

  • Di-bromination (Formation of 3,5-Dibromo-4-hydroxy-5-methoxybenzoic Acid):

    • Explanation: The hydroxyl and methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack.[1] If an excess of the brominating agent is used or if the reaction temperature is too high, a second bromination can occur at the 5-position.

    • Solution:

      • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material, but avoid larger excesses.

      • Controlled Addition: Add the brominating agent (or one of the precursors for in situ generation) dropwise and slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination.

      • Temperature Management: Maintain the reaction at a low temperature (0-5°C) during the addition of the brominating agent to moderate the reaction rate. An ice bath is highly recommended.

  • Formation of Other Regioisomers:

    • Explanation: While the 3-position is the electronically and sterically favored site for bromination on the vanillic acid scaffold, minor amounts of other isomers can form.

    • Solution: Purification via recrystallization is typically effective at removing minor isomeric impurities. A solvent system of ethanol/water is often successful.[1] For challenging separations, column chromatography on silica gel may be necessary.[3]

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes and Solutions:

  • Product Remains Dissolved in the Work-up Solution:

    • Explanation: this compound has some solubility in aqueous solutions, especially if the pH is basic.

    • Solution: During the aqueous work-up, ensure the solution is acidified to a pH of approximately 2-3 to fully protonate the carboxylic acid and minimize its solubility. Chilling the solution in an ice bath before filtration will further decrease solubility and maximize the recovery of the precipitated product.

  • Persistent Color in the Final Product:

    • Explanation: A yellow or orange tint in the product often indicates the presence of residual bromine.

    • Solution: During the work-up, wash the crude product with a dilute solution of sodium thiosulfate (Na₂S₂O₃).[1][4] This will quench any remaining bromine. Subsequent recrystallization should yield a white to off-white crystalline solid.

  • Ineffective Recrystallization:

    • Explanation: Choosing the right solvent system is crucial for effective purification by recrystallization.

    • Solution: A mixture of ethanol and water is a good starting point.[1] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the bromination of vanillic acid?

A1: The bromination of vanillic acid is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. The carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful activating effects of the -OH and -OCH₃ groups dominate, directing the incoming electrophile (Br⁺). The bromine atom is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid group, which is the 3-position.

Q2: Why is it often preferred to generate bromine in situ rather than using elemental bromine directly?

A2: Elemental bromine is highly toxic, corrosive, and volatile, making it hazardous to handle.[2][5] Generating bromine in situ from reagents like potassium bromate and hydrobromic acid avoids the need to handle and store liquid bromine, leading to a safer experimental procedure.[1][6]

Q3: Can N-Bromosuccinimide (NBS) be used as a brominating agent for this synthesis?

A3: Yes, NBS is a milder and easier-to-handle brominating agent that can be used for the bromination of activated aromatic rings.[7] The reaction is typically carried out in a polar solvent like DMF or acetic acid. Using NBS can sometimes offer better control and reduce the formation of over-brominated side products compared to elemental bromine.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (vanillic acid) and the product. The spots can be visualized under UV light. The reaction is considered complete when the vanillic acid spot is no longer visible.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: While specific data can vary slightly, you can expect the following:

  • ¹H NMR: You will see characteristic peaks for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The integration and splitting patterns will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the methoxy carbon, and the carboxyl carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-Br stretching.[8]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[8]

III. Optimized Experimental Protocol

This protocol details the synthesis of this compound from vanillic acid using in situ generated bromine.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in glacial acetic acid.

  • Add potassium bromate (0.35 eq) to the solution and stir until it is fully dissolved.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add hydrobromic acid (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C. The solution will turn a yellow-orange color, indicating the formation of bromine.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol/water.

  • Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

IV. Data Summary and Visualization

Table 1: Reagent Stoichiometry and Roles
ReagentRoleStoichiometric Ratio (eq)
Vanillic AcidStarting Material1.0
Potassium Bromate (KBrO₃)Bromine Source0.35
Hydrobromic Acid (HBr)Bromine Source & Acid Catalyst1.2
Glacial Acetic AcidSolvent-
Sodium Thiosulfate (Na₂S₂O₃)Quenching AgentAs needed
Diagrams

Reaction_Mechanism Vanillic_Acid Vanillic Acid Intermediate Sigma Complex (Resonance Stabilized) Vanillic_Acid->Intermediate Electrophilic Attack Bromonium_Ion Br+ (Electrophile) Bromonium_Ion->Intermediate Product 3-Bromo-4-hydroxy- 5-methoxybenzoic acid Intermediate->Product Deprotonation H_plus H+ Intermediate->H_plus

Caption: Electrophilic Aromatic Substitution Mechanism.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_yield_causes Low Yield Causes cluster_purity_causes Impurity Causes cluster_solutions Solutions Low_Yield Low Yield Inactive_Reagents Inactive Reagents? Low_Yield->Inactive_Reagents Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Impure_Product Impure Product Dibromination Dibromination? Impure_Product->Dibromination Residual_Bromine Residual Bromine? Impure_Product->Residual_Bromine Use_Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Use_Fresh_Reagents Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Control_Stoichiometry Control Stoichiometry Dibromination->Control_Stoichiometry Thiosulfate_Wash Thiosulfate Wash Residual_Bromine->Thiosulfate_Wash Recrystallize Recrystallize Control_Stoichiometry->Recrystallize Thiosulfate_Wash->Recrystallize

Caption: Troubleshooting Workflow for Synthesis.

V. References

  • Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • DePauw University. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]

  • Sciencemadness.org. (2012). Bromination of Vanillin without bromine. Retrieved from [Link]

  • Northern Virginia Community College. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Retrieved from [Link]

  • Kalyani P, Ravi Teja P and Sunitha Manjari P. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica, 8(1), 224-231.

  • Edubirdie. (n.d.). Bromination of Vanillin Lab Report. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra (b) of brominated vanillin. Retrieved from [Link]

  • The Natural Products Atlas. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • YouTube. (2021). Bromination of vanillin. Retrieved from [Link]

  • ResearchGate. (2017). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? Retrieved from [Link]

  • Georgia Journal of Science. (2023). An optimization of time in the bromination of vanillin reaction. Retrieved from [Link]

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Technical Support Center: Bromination of Vanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of brominated vanillic acid derivatives. It provides in-depth troubleshooting for common side reactions and experimental challenges, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs): Understanding the Core Reaction

This section addresses fundamental questions regarding the electrophilic aromatic substitution (EAS) of vanillic acid.

Q1: What is the expected major product from the bromination of vanillic acid and why?

A1: The major product is unequivocally 5-bromovanillic acid . The regioselectivity of this reaction is governed by the directing effects of the three substituents on the aromatic ring.[1][2]

  • Activating Groups (-OH and -OCH₃): The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (activators). They increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the ortho and para positions.

  • Deactivating Group (-COOH): The carboxylic acid (-COOH) group is an electron-withdrawing group (deactivator) and directs incoming electrophiles to the meta position.

In a competition, the most powerful activating group dictates the outcome.[1][2] The hydroxyl group is the strongest activator present. The position ortho to the hydroxyl group (C5) is also ortho to the methoxy group and meta to the carboxylic acid group. Therefore, all three substituents electronically favor substitution at the C5 position, leading to a highly regioselective reaction.

Q2: Why is a Lewis acid catalyst like FeBr₃ often unnecessary for this reaction?

A2: A Lewis acid catalyst is typically required to polarize Br₂ and generate the Br⁺ electrophile for the bromination of less reactive aromatic rings like benzene.[2][3] However, the vanillic acid ring is highly activated due to the potent electron-donating effects of the hydroxyl and methoxy groups.[4] This enhanced nucleophilicity makes the ring sufficiently reactive to be attacked by molecular bromine directly or by bromine generated in situ, without the need for a strong Lewis acid catalyst.[4]

Q3: What is the purpose of generating bromine in situ?

A3: Generating bromine in situ (within the reaction mixture) is a common and safer alternative to using elemental bromine (Br₂), which is highly toxic, corrosive, and volatile.[2][5] This method allows for the slow and controlled generation of the electrophile, which can help minimize side reactions like over-bromination.[6] Common reagent systems for in situ generation include:

  • Potassium bromate (KBrO₃) and hydrobromic acid (HBr) in acetic acid.[1][2]

  • Potassium bromide (KBr) and an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium.[7]

Part 2: Troubleshooting Guide: Side Reactions & Experimental Issues

This section provides solutions to specific problems encountered during the bromination of vanillic acid.

Q1: My final product is a dark-colored, impure solid, not the expected white/pale yellow powder. What happened?

A1: The formation of a dark-colored product is a classic indicator of side reactions, often caused by excessive heat.

  • Causality: The bromination of vanillic acid is an exothermic reaction. If the temperature is not controlled (e.g., with an ice bath), the reaction mixture can overheat. High temperatures promote the formation of undesired, often colored, byproducts and can lead to decomposition.[7] One significant side reaction at elevated temperatures is over-bromination (dibromination), which can yield a darker, contaminated product.[7]

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the reaction temperature below 25°C, and ideally between 15-20°C, using an ice water bath, especially during the addition of the brominating agent.[7]

    • Slow Reagent Addition: Add the brominating agent (or the reagents that generate it in situ) dropwise or in small portions to manage the exotherm.

    • Quenching: After the reaction period, ensure any residual bromine is destroyed by adding a quenching agent like sodium thiosulfate (Na₂S₂O₃) solution until the orange/yellow color disappears.[1][2] This prevents further reactions during workup.

Q2: The yield of my desired 5-bromovanillic acid is very low, and I've isolated a different compound with a lower molecular weight.

A2: This scenario strongly suggests that decarboxylation has occurred. Although less common under controlled conditions, the carboxylic acid group can be lost as CO₂ under certain stresses.

  • Causality: Decarboxylative bromination is a known reaction class where a carboxylic acid is replaced by a bromine atom.[8] While the primary reaction is electrophilic aromatic substitution, harsh conditions (e.g., prolonged heating, presence of certain catalysts) could potentially promote the loss of the -COOH group, leading to the formation of 4-bromoguaiacol. Biocatalytic pathways are known to decarboxylate vanillic acid to guaiacol, demonstrating the lability of this functional group.[9]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: As with color formation, excessive heat is a primary suspect. Ensure the reaction was not overheated.

    • Limit Reaction Time: Do not extend the reaction time unnecessarily beyond what is specified in a validated protocol. Monitor the reaction by TLC to determine the point of completion.

    • Choice of Acid: Using overly strong acidic conditions or high concentrations of certain acids might contribute to this side reaction. Stick to recommended solvents like glacial acetic acid.[1][4]

Q3: My NMR/Mass Spec data shows a product with two bromine atoms. How can I prevent this?

A3: You are observing over-bromination , resulting in a dibrominated product. The highly activated nature of the vanillic acid ring makes it susceptible to a second substitution.

  • Causality: The first bromine atom added to the ring is a deactivator, but its deactivating effect is not strong enough to completely overcome the powerful activation from the -OH and -OCH₃ groups. If an excess of the brominating agent is used or if the local concentration of bromine becomes too high, a second electrophilic substitution can occur. This is particularly problematic at higher temperatures.[7]

  • Troubleshooting Steps:

    • Stoichiometry is Critical: Use a precise stoichiometry, typically with a slight excess of the vanillic acid or exactly one equivalent of the brominating agent. Avoid using a large excess of bromine.

    • Controlled Generation: Employing in situ generation methods helps maintain a low, steady concentration of bromine, which favors monosubstitution.[6][7]

    • Maintain Low Temperature: Low temperatures decrease the reaction rate, making the system more selective and reducing the likelihood of a second bromination event.[7]

Summary of Reaction Conditions & Potential Issues
ParameterRecommended ConditionConsequence of DeviationPotential Side Reaction
Temperature 15–25°COverheatingOver-bromination, Decarboxylation, Decomposition
Bromine Source 1.0 - 1.1 equivalents (or in situ)Excess bromineOver-bromination
Solvent Glacial Acetic Acid, Methanol, WaterInappropriate solvent polarity/reactivityAltered selectivity, poor solubility, side reactions
Reaction Time 45-120 minutes (TLC monitored)Prolonged reactionIncreased byproduct formation
Part 3: Visualized Mechanisms & Workflows
Primary Reaction Pathway

The diagram below illustrates the accepted two-step mechanism for electrophilic aromatic substitution to form the desired 5-bromovanillic acid.[3]

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack & Formation of Arenium Ion cluster_step2 Step 2: Deprotonation & Aromaticity Restoration Vanillic_Acid Vanillic Acid Arenium_Ion Resonance-Stabilized Arenium Ion Intermediate Vanillic_Acid->Arenium_Ion π-electrons attack Br+ Br_plus Br+ Product 5-Bromovanillic Acid Arenium_Ion->Product Base removes proton Base Base (e.g., H₂O, Br⁻)

Caption: Mechanism for the formation of 5-bromovanillic acid.

Common Side Reaction Pathways

This diagram outlines the formation of the two most common undesired byproducts.

Side_Reactions cluster_decarboxy Alternative Pathway from Starting Material Start 5-Bromovanillic Acid (Desired Product) Dibromo 5,6-Dibromovanillic Acid (Over-bromination) Start->Dibromo Excess Br₂ High Temp Decarboxy 4-Bromoguaiacol (Decarboxylation) Vanillic_Acid Vanillic Acid Vanillic_Acid->Decarboxy High Temp Harsh Conditions

Caption: Formation pathways for common side products.

Part 4: Validated Experimental Protocol

This protocol is adapted from established procedures for the bromination of vanillin derivatives, emphasizing safety and control to minimize side reactions.[1][2][4]

Objective: To synthesize 5-bromovanillic acid via in situ generation of bromine.

Materials:

  • Vanillic Acid

  • Potassium Bromate (KBrO₃)

  • 48% Hydrobromic Acid (HBr)

  • Glacial Acetic Acid

  • Ice-cold deionized water

  • 10% Sodium Thiosulfate solution

  • 50% Ethanol/water solution for recrystallization

Procedure:

  • Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of vanillic acid in 10.0 mL of glacial acetic acid. Place the flask in an ice water bath and allow the solution to cool.

  • Reagent Addition: To the stirred, cooled solution, add 0.40 g of potassium bromate (KBrO₃).

  • In Situ Bromine Generation: While maintaining vigorous stirring and cooling, add 2.0 mL of 48% hydrobromic acid (HBr) drop by drop over 5-10 minutes. The solution will turn a distinct orange-yellow color, indicating the formation of bromine.[2][5]

  • Reaction: Continue to stir the reaction mixture at room temperature (or while keeping it cool in the ice bath) for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.

  • Precipitation: Pour the reaction mixture into a separate beaker containing 100 mL of ice-cold water. Stir for an additional 10 minutes to ensure complete precipitation of the crude product.[1]

  • Quenching: If the solution retains a strong yellow or orange color, add 10% sodium thiosulfate solution dropwise until the color is discharged. This step neutralizes any unreacted bromine.[1][2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water to remove residual acids and salts.

  • Purification: Recrystallize the crude solid from a hot 50% ethanol/water mixture. The pure product should precipitate as white or pale-yellow crystals upon cooling.[1]

  • Drying & Characterization: Dry the purified product in a vacuum oven or air-dry for several days. Determine the mass to calculate the percent yield and confirm its identity by measuring the melting point (pure 5-bromovanillic acid melts at ~224-226°C).

References
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. University of Colorado Denver, Department of Chemistry.
  • Halogenation Reactions of Vanillin.
  • Directive Effects in Vanillin Bromin
  • Bromination of Vanillin without bromine. Sciencemadness.org Forum.
  • Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica.
  • Write a complete mechanism for the bromin
  • Bromin
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Benzylic Bromin
  • Decarboxylative bromination.
  • Biocatalytic Synthesis of Vanillin.

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Validation & Comparative

A Researcher's Guide to High-Performance Mass Spectrometry Analysis of 3-Bromo-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of 3-Bromo-4-hydroxy-5-methoxybenzoic acid

This compound, also known as 5-Bromovanillic acid, is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a halogen, a hydroxyl group, and a methoxy group on a benzoic acid backbone, presents unique analytical challenges and opportunities.[1][2] The precise and accurate quantification of this molecule is paramount for ensuring reaction efficiency, assessing starting material purity, and guaranteeing the quality of the final active pharmaceutical ingredient (API). Mass spectrometry stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity.

The selection of an appropriate mass spectrometry workflow is critical and is dictated by the analyte's physicochemical properties and the specific analytical goal, be it qualitative identification or quantitative determination. This guide will navigate the key decision points in method development, grounded in scientific principles and experimental evidence.

Ionization Source Selection: A Comparative Analysis

The initial and most critical step in the mass spectrometric analysis of this compound is its efficient conversion into gas-phase ions. The polarity imparted by the carboxylic acid and hydroxyl groups makes it an ideal candidate for soft ionization techniques.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for polar molecules like this compound. Given the acidic nature of the carboxylic acid and phenolic hydroxyl moieties, ESI in the negative ion mode is highly effective, leading to the formation of the deprotonated molecule, [M-H]⁻.[3][4] This approach generally yields high sensitivity and a clean spectrum with a prominent molecular ion peak. Studies on substituted benzoic acids have shown that ESI in negative mode is a robust method for their analysis.[5]

Experimental Protocol: ESI-MS Infusion

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 (v/v) solution of acetonitrile and water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Nebulizer Gas (N₂): 1.0 Bar

    • Drying Gas (N₂): 5 L/min

    • Drying Gas Temperature: 180 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-400

    • Acquisition Rate: 1 Hz

Causality of Choices: The acidic protons on the carboxylic and hydroxyl groups are readily abstracted in the negative ESI process, resulting in a stable [M-H]⁻ ion. The acetonitrile/water solvent system provides good solubility and efficient nebulization.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another viable technique, particularly for molecules of intermediate polarity.[6] While ESI is generally superior for highly polar compounds, APCI can be a useful alternative, especially when dealing with less polar mobile phases in a liquid chromatography setup.[7][8] APCI is known for its robustness and reduced susceptibility to matrix effects compared to ESI.[6]

Comparative Overview of Ionization Techniques

Ionization TechniquePrincipleSuitability for AnalyteExpected IonAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization of solvated ionsHigh[M-H]⁻Excellent sensitivity for polar compounds, minimal fragmentation.[3]Prone to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge-induced chemical ionizationModerate to High[M-H]⁻Tolerant of a wider range of solvents and flow rates, less matrix suppression.[6][7]May induce in-source fragmentation, generally less sensitive for highly polar analytes than ESI.

Mass Analyzer Platforms: A Tale of Two Technologies

The choice of mass analyzer is dictated by the analytical objective: high-confidence structural confirmation or ultra-sensitive quantification. Here, we compare the Quadrupole Time-of-Flight (Q-TOF) and the Triple Quadrupole (QqQ) platforms.[9][10][11]

High-Resolution Mass Spectrometry (HRMS) with Q-TOF

For unequivocal identification and characterization of this compound and its potential impurities, a Q-TOF mass spectrometer is the instrument of choice.[10] Its ability to provide high mass resolution and accuracy allows for the determination of the elemental composition of the parent molecule and its fragments.[12][13]

Experimental Workflow: Q-TOF for Structural Confirmation

Caption: Q-TOF workflow for high-resolution mass analysis.

Targeted Quantification with Triple Quadrupole (QqQ)

For routine quantification, especially at low concentrations in complex matrices, the triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is unparalleled in sensitivity and selectivity.[7][11]

Experimental Protocol: MRM Method Development on a QqQ

  • Precursor Ion Identification: Infuse the analyte and confirm the m/z of the [M-H]⁻ ion in Q1. For this compound, this will be an isotopic doublet due to the presence of bromine.

  • Product Ion Scan: Select the [M-H]⁻ ion in Q1 and perform a product ion scan in Q3 to identify characteristic fragment ions generated in the collision cell (Q2).

  • MRM Transition Selection: Choose the most intense and specific precursor-to-product ion transitions for MRM analysis.

  • Collision Energy Optimization: For each MRM transition, optimize the collision energy in Q2 to maximize the product ion signal.

Logical Flow: MRM for Quantitative Analysis

G A [M-H]⁻ Ion (Precursor) B Collision-Induced Dissociation (CID) A->B C Fragment Ion 1 (Product) B->C D Fragment Ion 2 (Product) B->D E Detector C->E D->E

Caption: The principle of Multiple Reaction Monitoring (MRM).

Performance Comparison: Q-TOF vs. Triple Quadrupole

FeatureQ-TOF Mass SpectrometerTriple Quadrupole Mass SpectrometerRecommended Application
Primary Function Qualitative Analysis, Unknown ScreeningTargeted Quantitative AnalysisQ-TOF: Identification of impurities and metabolites. QqQ: Routine QC and bioanalysis.
Resolution High (>20,000 FWHM)Unit Mass ResolutionQ-TOF for resolving isobaric interferences.
Mass Accuracy Excellent (<5 ppm)Standard (~0.1 Da)Q-TOF for elemental composition determination.
Sensitivity Good in full scan modeExcellent in MRM mode[9]QqQ for trace-level quantification.
Dynamic Range GoodExcellentQqQ for assays requiring a wide linear range.

Fragmentation Behavior of this compound

Understanding the fragmentation pattern is essential for both structural elucidation with HRMS and for developing highly selective MRM methods. For the [M-H]⁻ ion of a benzoic acid derivative, a characteristic fragmentation is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[14][15]

Predicted Fragmentation Pathway

G parent [M-H]⁻ of this compound loss_co2 Fragment Ion after CO₂ loss parent->loss_co2 - CO₂ (44 Da)

Caption: Primary fragmentation pathway in negative ion mode.

This decarboxylation is a highly favorable process and typically results in a prominent fragment ion, making the transition an excellent candidate for a sensitive and specific MRM assay.

Conclusion: Selecting the Right Tool for the Job

The optimal mass spectrometry strategy for analyzing this compound is contingent on the research question.

  • For qualitative analysis , including impurity profiling and structural confirmation, a Q-TOF mass spectrometer coupled with negative mode ESI is the superior choice, providing high-resolution, accurate mass data.

  • For quantitative analysis , particularly for trace-level detection in complex matrices, a triple quadrupole mass spectrometer using a highly specific MRM method in negative mode ESI is the gold standard.

By leveraging the strengths of each technology, researchers can develop robust, reliable, and highly sensitive methods for the analysis of this compound, thereby ensuring the quality and integrity of their research and drug development endeavors.

References

  • Cai, Y., & Syage, J. A. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Separation Science. (2023). Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Retrieved from [Link]

  • David, F., & Sandra, P. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.
  • Li, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. [Link]

  • Li, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. Retrieved from [Link]

  • García-Villalba, R., et al. (2012). Gas chromatography-atmospheric pressure chemical ionization-time of flight mass spectrometry for profiling of phenolic compounds in extra virgin olive oil.
  • Chromatography Forum. (2012). LC QToF Vs Triple Quad. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI‐MS spectra of A, compound 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

  • Ryan, D., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]

  • Journal of Analytical Toxicology. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Oxford Academic. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gasper, H., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4567. [Link]

  • Wang, J., et al. (2017). Neutral Losses of Sodium Benzoate and Benzoic Acid in the Fragmentation of the [M + Na]+ Ions of Methoxyfenozide and Tebufenozide via Intramolecular Rearrangement in Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. [Link]

  • Chemistry For Everyone. (2023, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of quality control and a prerequisite for reliable downstream applications. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of 3-Bromo-4-hydroxy-5-methoxybenzoic acid (also known as 5-Bromovanillic acid), a key substituted benzoic acid derivative. We will explore a primary recommended High-Performance Liquid Chromatography (HPLC) method, compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), and provide the scientific rationale behind the methodological choices.

The Critical Role of Purity in Pharmaceutical Development

This compound serves as a valuable building block in organic synthesis. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, lower yields of the final product, and altered pharmacological or toxicological profiles of an active pharmaceutical ingredient (API). Therefore, a robust, accurate, and precise analytical method for purity determination is not merely a procedural step but a fundamental component of scientific integrity and regulatory compliance.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most prevalent and versatile technique for the analysis of moderately polar and non-polar compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Design

The selection of chromatographic parameters is dictated by the physicochemical properties of the analyte. This compound is an aromatic carboxylic acid, making it amenable to analysis by RP-HPLC with UV detection.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic rings. The choice of a 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent (acetonitrile or methanol) is optimal. The acid (e.g., phosphoric acid or formic acid) in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte. This ensures a consistent, neutral form of the molecule, leading to better peak shape and reproducible retention times. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency at lower wavelengths.

  • Detection: Substituted benzoic acids exhibit strong UV absorbance. Based on the UV spectra of similar compounds like vanillic acid and 3,4-dihydroxybenzoic acid, which show absorbance maxima around 260 nm and 294 nm, a detection wavelength in the range of 260-280 nm is appropriate for sensitive detection of the parent compound and potential aromatic impurities.[1][2]

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Synthesized this compound sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 2 minutes; then to 30% A / 70% B over 8 minutes; hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the sample solution by accurately weighing a known amount of the synthesized product and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.

Analysis and Data Interpretation:

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform multiple injections of the reference standard to establish system suitability (checking for repeatability of retention time, peak area, tailing factor, and theoretical plates).

  • Inject the synthesized sample.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).

Method Comparison: HPLC vs. UPLC vs. Capillary Electrophoresis

While RP-HPLC is a robust and widely accessible method, other techniques offer advantages in terms of speed, resolution, and efficiency. Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[3][4] This reduction in particle size, coupled with instrumentation that can handle much higher backpressures, leads to dramatic improvements in performance.

Key Advantages over HPLC:

  • Faster Analysis: UPLC can reduce analysis times by up to a factor of ten compared to traditional HPLC.[5]

  • Improved Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks, allowing for better separation of closely eluting impurities.[5]

  • Enhanced Sensitivity: The narrower peaks lead to a greater peak height for a given concentration, thereby increasing sensitivity.[5]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a greener and more cost-effective technique in the long run.[5]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For purity analysis of small molecules like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. Separation is based on the charge-to-size ratio of the molecules.

Key Advantages and Considerations:

  • High Efficiency: CE can achieve very high theoretical plate counts, often exceeding those of even UPLC, leading to excellent resolution.[6]

  • Minimal Sample and Reagent Consumption: The technique uses nanoliter injection volumes and microliters of buffer, making it extremely economical.

  • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from that of reversed-phase chromatography. This makes it an excellent complementary technique for confirming purity, as impurities that might co-elute in HPLC could be well-resolved in CE.[5]

  • Sensitivity: While inherently sensitive in terms of mass, the small injection volumes can lead to lower concentration sensitivity compared to HPLC/UPLC with standard UV detectors.[7]

Performance Comparison

The following table provides a semi-quantitative comparison of the expected performance of the three techniques for the purity analysis of this compound. The values are based on typical performance characteristics reported for the analysis of similar phenolic and benzoic acid compounds.[8][9][10][11]

ParameterRP-HPLC UPLC Capillary Electrophoresis (CZE)
Typical Run Time 10 - 20 min1 - 5 min5 - 15 min
Resolution GoodExcellentExcellent
Sensitivity (LOD) ~10 - 50 ng/mL~1 - 10 ng/mL~50 - 200 ng/mL (with standard UV)
Solvent Consumption HighLowVery Low
Sample Volume 5 - 20 µL0.5 - 5 µL5 - 50 nL
Method Robustness HighModerateModerate to High
Cost (Initial) ModerateHighModerate to High
Primary Separation Polarity/HydrophobicityPolarity/HydrophobicityCharge-to-Size Ratio

Visualizing the Workflow

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from understanding the analyte to full method validation.

HPLC_Workflow Analyte Analyte Characterization (pKa, Solubility, UV Spectrum) Column_Selection Column & Stationary Phase Selection (e.g., C18, 5µm) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent, pH, Buffer) Column_Selection->Mobile_Phase Gradient Gradient/Isocratic Optimization Mobile_Phase->Gradient Detection Detector Parameter Selection (Wavelength) Specificity Specificity Detection->Specificity Gradient->Detection Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the key stages in developing a validated HPLC method.

Logical Relationship of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, with each method offering a unique set of advantages.

Tech_Comparison center Purity Assessment of 3-Bromo-4-hydroxy- 5-methoxybenzoic acid HPLC HPLC (Robust & Accessible) center->HPLC Standard Method UPLC UPLC (High Throughput & Resolution) center->UPLC High-Throughput Alternative CE Capillary Electrophoresis (High Efficiency & Orthogonal Selectivity) center->CE Confirmatory/Orthogonal Method

Caption: Logical relationship of analytical techniques for purity assessment.

Conclusion and Recommendations

For the routine purity assessment of this compound, the proposed Reversed-Phase HPLC method offers a robust, reliable, and accessible solution. It provides a good balance of performance and practicality for most research and quality control laboratories.

UPLC stands out as a superior alternative when high sample throughput, improved resolution for complex impurity profiles, and reduced solvent consumption are critical priorities. The initial investment in instrumentation is higher, but the long-term benefits in productivity and operational costs can be substantial.

Capillary Electrophoresis should be considered as a powerful complementary technique. Its orthogonal separation mechanism makes it an invaluable tool for confirming purity results obtained by HPLC or UPLC and for resolving impurities that may be challenging to separate by chromatography alone.

Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development. A thorough validation of the chosen method is mandatory to ensure the integrity and reliability of the purity data, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8]

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Nováková, L., Solich, P., & Spáčil, Z. (2008). Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. Talanta, 76(1), 189-199. [Link]

  • Škeříková, V., et al. (2022). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 157, 111249. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • Restivo, A., et al. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS ONE, 9(2), e88762. [Link]

  • Šatínský, D., et al. (2013). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 86, 213-228. [Link]

  • Hsieh, Y. Z., & Kuo, K. L. (2003). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A, 1013(1-2), 191-201. [Link]

  • Al-Rimawi, F. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 52(1), 128-132. [Link]

  • Shamsi, S. A. (2015). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. American Pharmaceutical Review. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC. [Link]

  • Al-Othman, Z. A., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Molecules, 17(11), 13385-13398. [Link]

  • Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap. [Link]

  • World Health Organization. (2016). Guidelines on Validation – Appendix 4 Analytical Method Validation. WHO. [Link]

  • Haselberg, R. (2016). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Update. Electrophoresis, 37(1), 109-131. [Link]

  • Kaur, H., et al. (2020). Offline derivatization LC-MS/MS method for simultaneous estimation of vanillin and vanillic acid in guinea pig plasma. Bioanalysis, 12(11), 745-756. [Link]

  • Canas, S., et al. (2006). Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez. Journal of Separation Science, 29(18), 2731-2738. [Link]

  • Kumar, A., et al. (2015). UPLC: A Prominent Analytical Technique For Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246-3257. [Link]

  • Saini, R. K., et al. (2007). Development and Validation of an RP-HPLC Method for Quantitative Determination of Vanillin and Related Phenolic Compounds in Vanilla Planifolia. Journal of Separation Science, 30(1), 15-20. [Link]

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A Comparative Guide to the Structural Validation of Synthesized 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical techniques for the structural validation of synthesized 3-Bromo-4-hydroxy-5-methoxybenzoic acid, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the chemical structure of synthesized this compound. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final product's identity, purity, and structural integrity.

Introduction: The Imperative for Rigorous Structural Validation

The Role of this compound in Research and Development

This compound is a highly functionalized aromatic compound. Its substituted benzoic acid scaffold makes it a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid provides multiple points for synthetic modification, influencing properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] Consequently, it serves as an important intermediate in the synthesis of novel pharmaceutical agents and other high-value organic compounds.

Why Unambiguous Structural Confirmation is Non-Negotiable

In any synthetic workflow, particularly in drug development, the confirmation of a molecule's structure is a critical control point. An incorrect structure, or the presence of isomeric impurities, can lead to misleading biological data, failed experiments, and significant delays in research timelines. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the reliability and reproducibility of scientific findings.

A Multi-Pronged Approach to Structural Elucidation: An Overview

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on the synergistic and complementary nature of several methods. Each technique probes a different aspect of the molecule's physical and chemical properties, and together they provide a comprehensive and self-validating dataset.

G cluster_input Input cluster_techniques Analytical Techniques cluster_output Information Yield cluster_validation Validation Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR EA Elemental Analysis (CHN) Synthesized_Compound->EA NMR_info Connectivity & Chemical Environment NMR->NMR_info MS_info Molecular Weight & Fragmentation MS->MS_info IR_info Functional Groups IR->IR_info EA_info Elemental Composition & Purity EA->EA_info Validated_Structure Validated Structure NMR_info->Validated_Structure MS_info->Validated_Structure IR_info->Validated_Structure EA_info->Validated_Structure

Complementary nature of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

The Causality Behind NMR: Probing the Nuclear Environment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing detailed information about connectivity and stereochemistry.[2]

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides a map of the proton environments in a molecule. For this compound, we can predict the following key features:

  • Aromatic Protons: The two protons on the benzene ring are in distinct chemical environments and will appear as two separate signals in the aromatic region (typically 6.5-8.0 ppm).[3] Due to their positions relative to the various electron-donating and withdrawing groups, their chemical shifts will differ. They will appear as doublets due to coupling with each other.

  • Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their signals are often broad. Their chemical shifts can vary significantly depending on the solvent and concentration, but they are expected to be downfield, with the carboxylic acid proton being particularly deshielded (>10 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. For our target compound, which has 8 carbon atoms but some symmetry, we expect to see 8 distinct signals.

  • Aromatic Carbons: The six carbons of the benzene ring will have distinct signals in the 110-160 ppm range.[4] The carbons directly attached to electronegative atoms (Br, O) will be shifted further downfield.

  • Carboxylic Carbon: The carbon of the carboxylic acid group is highly deshielded due to the two oxygen atoms and will appear significantly downfield, typically >165 ppm.[5]

  • Methoxy Carbon: The carbon of the methoxy group will appear upfield, typically in the 55-65 ppm range.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons like -OH and -COOH.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

NMR Data Summary and Comparison
Technique Predicted Data for this compound Alternative (Vanillic Acid) Information Gained
¹H NMR ~2 aromatic signals (doublets), 1 methoxy signal (singlet), 1 hydroxyl signal (broad singlet), 1 carboxylic acid signal (broad singlet)3 aromatic signals, 1 methoxy signal, 1 hydroxyl signal, 1 carboxylic acid signalConfirms proton count, connectivity through splitting patterns, and electronic environment.
¹³C NMR 8 distinct carbon signals (6 aromatic, 1 carboxyl, 1 methoxy)8 distinct carbon signalsConfirms the number of unique carbon environments and the presence of key functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint

The Logic of Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, a "fingerprint" that can be used for structural confirmation.[6]

Key Predictive Data for this compound
  • The Critical Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

    • Expected Molecular Ion (M⁺): m/z 246 (for C₈H₇⁷⁹BrO₄) and m/z 248 (for C₈H₇⁸¹BrO₄).

  • Predicting Fragmentation Pathways: Benzoic acids often undergo characteristic fragmentation.[9][10]

    • Loss of a hydroxyl radical (-OH, 17 Da): [M-17]⁺

    • Loss of a carboxyl group (-COOH, 45 Da): [M-45]⁺, a very common fragmentation for benzoic acids.

    • Decarboxylation (loss of CO₂, 44 Da): [M-44]⁺, particularly in negative ion mode.[11]

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reversed-phase column is typically used.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to generate ions.

  • Mass Analysis: Acquire full scan mass spectra to identify the molecular ion and its isotope pattern. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and compare the observed fragmentation pattern with the predicted one.

MS Data Summary and Comparison
Technique Predicted Data for this compound Alternative (Vanillic Acid) Information Gained
Mass Spec. Molecular ion peaks at m/z 246/248 (1:1 ratio). Fragments from loss of -OH, -COOH.Molecular ion peak at m/z 168. Fragments from loss of -OH, -COOH.Confirms molecular weight and elemental formula (via high resolution MS). The bromine isotope pattern is a key confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional Group Landscape

The Physics of Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.[12]

Expected Vibrational Modes for this compound
  • O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H of the carboxylic acid. The phenolic O-H stretch will also appear in this region, typically around 3200-3600 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the C-H stretch of the methoxy group will be just below 3000 cm⁻¹.[13]

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

  • C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: C-O stretching vibrations for the acid, ether, and phenol will be present in the 1000-1300 cm⁻¹ region.

Experimental Protocol for FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

IR Data Summary and Comparison
Technique Predicted Data for this compound Alternative (Vanillic Acid) Information Gained
FTIR Spec. Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹), C-O stretches (1000-1300 cm⁻¹).Similar pattern to the target molecule, as the functional groups are the same.Confirms the presence of key functional groups (carboxylic acid, hydroxyl, aromatic ring, ether).

Elemental Analysis: The Fundamental Confirmation of Composition

The Principle of Combustion Analysis

Elemental analysis is a quantitative technique that determines the percentage by mass of carbon, hydrogen, nitrogen, and other elements in a compound.[14][15] The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, etc.) are measured.[15]

The Stoichiometric Benchmark for Purity

The experimental percentages are compared to the theoretical values calculated from the molecular formula. For a new compound to be considered pure, the experimental values should be within ±0.4% of the calculated values.[16] This provides strong evidence for the proposed molecular formula.

  • Molecular Formula: C₈H₇BrO₄

  • Molecular Weight: 247.04 g/mol

  • Theoretical Composition:

    • C: 38.89%

    • H: 2.86%

    • O: 25.90%

    • Br: 32.35%

Experimental Protocol for CHN Analysis
  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the pure, dry sample into a tin capsule.

  • Analysis: Place the capsule into the autosampler of the elemental analyzer.

  • Data Calculation: The instrument software automatically calculates the percentage composition based on the detected combustion products.

Elemental Analysis Data Summary and Comparison
Technique Predicted Data for this compound Alternative (Vanillic Acid) Information Gained
Elemental Analysis C: 38.89 ± 0.4%, H: 2.86 ± 0.4%C: 57.14 ± 0.4%, H: 4.79 ± 0.4%Provides quantitative confirmation of the elemental composition and serves as a crucial check for purity.

Integrated Data Analysis: A Self-Validating Workflow

The true power of this multi-technique approach lies in the integration of all data points. Each result should be consistent with the others and with the proposed structure.

G start Synthesized Product ms_step Perform LC-MS Analysis start->ms_step ms_check Molecular Ion at m/z 246/248? (1:1 Isotope Pattern) ms_step->ms_check nmr_step Perform ¹H and ¹³C NMR ms_check->nmr_step Yes revisit Re-evaluate Synthesis/ Purification ms_check->revisit No nmr_check Expected Signals & Connectivity? nmr_step->nmr_check ir_step Perform FTIR Analysis nmr_check->ir_step Yes nmr_check->revisit No ir_check Expected Functional Groups Present? ir_step->ir_check ea_step Perform Elemental Analysis ir_check->ea_step Yes ir_check->revisit No ea_check C% and H% within ±0.4%? ea_step->ea_check validated Structure Validated ea_check->validated Yes ea_check->revisit No

Integrated workflow for structural validation.
Comparative Efficacy of the Techniques
  • Most Definitive for Connectivity: NMR is unparalleled in its ability to map the precise arrangement of atoms.

  • Most Definitive for Molecular Formula: High-resolution MS provides an exact mass that can confirm the molecular formula, while the bromine isotope pattern is a unique and powerful confirmation.

  • Best for Functional Group Identification: IR spectroscopy provides a quick and reliable confirmation of the presence of key functional groups.

  • Gold Standard for Purity: Elemental analysis provides the ultimate confirmation of elemental composition and is a widely accepted standard for purity.[16]

Conclusion: A Framework for Confidence in Synthesis

The structural validation of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By comparing the data from NMR, MS, IR, and elemental analysis against theoretically predicted values, researchers can build a robust, self-validating case for the structure and purity of their compound. This rigorous approach is fundamental to ensuring the integrity of scientific research and the successful progression of drug development and materials science programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • Unknown Source. Mass Spectrometry: Fragmentation.
  • Unknown Source. (2025, August 22). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

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A Comparative Guide to the Efficacy of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Substituted Benzoic Acids

In the landscape of medicinal chemistry, benzoic acid and its derivatives represent a foundational class of compounds renowned for their extensive biological activities.[1] These aromatic carboxylic acids, prevalent in nature, serve as versatile scaffolds for developing novel therapeutic agents.[1][2] The strategic modification of the benzoic acid core—through the introduction of various functional groups—can profoundly influence its physicochemical properties and biological efficacy, leading to compounds with potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5]

This guide focuses on derivatives of a particularly interesting scaffold: 3-Bromo-4-hydroxy-5-methoxybenzoic acid . This molecule's unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methoxy group, offers multiple avenues for chemical modification and provides a compelling starting point for structure-activity relationship (SAR) studies. The presence of a halogen atom like bromine can significantly enhance biological activities, particularly antimicrobial effects.[1]

This document provides an in-depth comparison of the efficacy of various derivatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

I. Comparative Analysis of Antimicrobial Efficacy

The introduction of halogen atoms, such as bromine, into aromatic structures is a well-established strategy for enhancing antimicrobial potency.[1] The electron-withdrawing nature of bromine can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and interaction with intracellular targets.

Structure-Efficacy Overview

While direct antimicrobial data for derivatives of this compound is sparse in publicly available literature, we can infer potential efficacy by examining structurally related halogenated and hydroxylated benzoic acid derivatives. Studies on various substituted salicylanilides (N-phenyl-2-hydroxy-benzamides) have demonstrated that brominated derivatives possess significant activity against Gram-positive bacteria.[6] For instance, N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide showed potent activity against Staphylococcus aureus.[6] This suggests that amide derivatives of our core molecule could exhibit similar properties.

Table 1: Antimicrobial Activity of Representative Benzoic Acid Derivatives

Compound/DerivativeTarget MicroorganismActivity Metric (MIC/IC50)Reference
trans 4-hydroxycinnamic acidGram-positive & some Gram-negative bacteriaIC50: 100-170 µg/mL[3]
4-hydroxybenzoic acidGram-positive & some Gram-negative bacteriaIC50: 160 µg/mL[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC: 2.5–5.0 mg/mL[6]
Azo dyes of 4-Hydroxybenzoic acidE. coli, S. aureus, P. aeruginosa, S. typhiZone of Inhibition: 10-14 mm[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol for determining the MIC of a compound, which is the lowest concentration that prevents visible microbial growth.[1]

Step-by-Step Methodology:

  • Preparation of Inoculum: Aseptically streak the microbial culture (e.g., Staphylococcus aureus) on an appropriate agar plate and incubate for 18-24 hours. Suspend several colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[1]

  • Preparation of Test Compound: Create a stock solution of the this compound derivative by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound Prepare Stock Solution of Test Derivative Dilution Perform Serial Dilutions in 96-Well Plate Compound->Dilution Dilution->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for the Broth Microdilution MIC Assay.

II. Comparative Analysis of Antioxidant Efficacy

Phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring, are potent antioxidants. They can donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions. The antioxidant potential of this compound derivatives is primarily attributed to the phenolic hydroxyl group.

Structure-Efficacy Overview

The antioxidant activity of benzoic acid derivatives is well-documented.[3][8] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) is noted for its exceptionally high antioxidant effect.[8] While our core molecule has only one hydroxyl group, its derivatives can exhibit significant radical scavenging activity. A study on novel propanehydrazide derivatives found that certain S-substituted triazolethione derivatives possessed antioxidant activity higher than the standard, ascorbic acid.[9] Specifically, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone showed DPPH radical scavenging activity 1.13 times higher than ascorbic acid, highlighting again the positive contribution of a bromine substituent.[9]

Table 2: Antioxidant Activity of Representative Phenolic Acid Derivatives

Compound/DerivativeAssayActivity Metric (IC50 / % Inhibition)Reference
Gallic AcidDPPHEC50: 0.0237 µmol/assay[8]
1-(4-Bromophenyl)-...-triazol-3-yl)-thio)ethanone (17)DPPH1.13x more active than Ascorbic Acid[9]
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateH2O2-induced oxidative damageAmeliorated ROS generation in HaCaT cells[10]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneH2O2-induced oxidative damageAmeliorated ROS generation in HaCaT cells[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test derivative in methanol or ethanol. Prepare a solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • Assay Reaction: In a 96-well plate or cuvettes, add varying concentrations of the test compound to the DPPH solution. Include a control sample containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each sample at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Antioxidant Radical Scavenging Mechanism

Antioxidant_Mechanism DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) DPPH_Radical->DPPH_H + H• Antioxidant Ar-OH (Phenolic Antioxidant) Antioxidant->DPPH_Radical Donates H• Antioxidant_Radical Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Becomes

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

III. Comparative Analysis of Anticancer Efficacy

Benzoic acid derivatives have emerged as a promising class of compounds for anticancer drug development.[2] Their mechanisms of action can be diverse, including the inhibition of critical enzymes like histone deacetylases (HDACs) or epidermal growth factor receptor (EGFR), induction of apoptosis, and cell cycle arrest.[11] The 3,4,5-trimethoxy substitution pattern, which is structurally related to our core molecule, is a known pharmacophore in potent anticancer agents.[11]

Structure-Efficacy Overview

Research into hybrid molecules has shown that derivatives combining a 3,4,5-trimethoxyphenyl group with a hydroxamic acid moiety exhibit potent anticancer activity.[11] For example, certain novel EGFR/HDAC hybrid inhibitors displayed IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung).[11] One of the most potent compounds, hybrid 4b , showed an IC50 of 0.063 µM against the EGFR enzyme and 0.06 µM against HDAC6, demonstrating significant potential.[11] This suggests that modifying the carboxylic acid group of this compound into a hydroxamic acid could be a fruitful strategy for developing anticancer agents.

Table 3: Anticancer Activity of Structurally Related Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (IC50)Reference
Hybrid Inhibitor 4a HepG2, MCF-7, HCT116, A5490.536 - 4.892 µM[11]
Hybrid Inhibitor 4b HepG2, MCF-7, HCT116, A5490.536 - 4.892 µM[11]
Hybrid Inhibitor 4c HepG2, MCF-7, HCT116, A5490.536 - 4.892 µM[11]
Vorinostat (SAHA)HepG2, MCF-7, HCT116, A5492.43 - 3.63 µM[11]
GefitinibHepG2, MCF-7, HCT116, A5491.439 - 3.366 µM[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test derivative (prepared from a DMSO stock) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Cytotoxicity Assay Workflow

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis Seed Seed Cancer Cells in 96-Well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Test Derivatives (48-72h Incubation) Adhere->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Viable cells form formazan Add_MTT->Incubate_MTT Solubilize Dissolve Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Abs Measure Absorbance (~570 nm) Calculate Calculate Cell Viability (%) Read_Abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for determining cell viability via MTT Assay.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The comparative analysis, drawing upon data from structurally related compounds, strongly suggests that its derivatives hold significant potential across several key areas:

  • Antimicrobial Agents: Amide derivatives are likely to exhibit potent activity, particularly against Gram-positive bacteria. The bromine substituent is a key contributor to this efficacy.

  • Antioxidants: The phenolic hydroxyl group provides a foundation for radical scavenging activity, which can be modulated and potentially enhanced through further derivatization.

  • Anticancer Therapeutics: Modification of the carboxylic acid group, especially into hydroxamic acids, presents a promising strategy for creating potent enzyme inhibitors for cancer therapy.

Future research should focus on the targeted synthesis and direct biological evaluation of ester, amide, and hydroxamic acid derivatives of this compound. Such studies will enable the construction of a detailed Structure-Activity Relationship (SAR) profile, guiding the rational design of next-generation derivatives with optimized efficacy and selectivity for specific therapeutic targets.

References

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  • PMC - NIH. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
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  • Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I].
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  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
  • Ienascu, I.M.C., Balaes, T., Petre, C.V., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH.
  • Benchchem. (2025). The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules.
  • PMC - NIH. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
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  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-4-hydroxy-5-methoxy-benzoic acid.
  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • BLD Pharm. (n.d.). This compound.
  • PubMed. (2026). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha.
  • Molbase. (n.d.). 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE.
  • El-Damasy, D.A., Abd-Elhameed, R.H., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. MDPI.

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A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The strategic placement of functional groups, such as halogens, hydroxyls, and methoxy groups, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity, and ability to form specific intermolecular interactions. These properties, in turn, govern crystal packing, solubility, and bioavailability, making a thorough understanding of their solid-state structures paramount for rational drug design and the development of novel materials. This guide focuses on 3-Bromo-4-hydroxy-5-methoxybenzoic acid and its derivatives, exploring how the interplay of their functional groups dictates their crystallographic behavior.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a refined crystal structure is a meticulous process. The following workflow outlines the key experimental stages for the crystallographic analysis of novel this compound derivatives.

Part 1: Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various established organic chemistry routes, often starting from commercially available precursors like vanillic acid. A generalized synthetic approach involves electrophilic bromination.

Exemplary Synthesis Protocol:

  • Starting Material: 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

  • Bromination: The starting material is dissolved in a suitable solvent, such as glacial acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst, is added portion-wise.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Derivatives can be synthesized by protecting or modifying the hydroxyl and carboxylic acid groups prior to or after bromination.

Part 2: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For small molecules like substituted benzoic acids, several techniques can be employed.[1]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A hot, saturated solution is slowly cooled to induce crystallization.

The choice of solvent is critical and can influence the resulting crystal form (polymorph). Common solvents for benzoic acids include toluene, isopropyl alcohol, ethanol, and methanol.[2]

Part 3: X-ray Diffraction and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray analysis.[1]

Data Collection and Processing Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods, such as direct methods for small molecules, and refined to obtain the final atomic coordinates and molecular geometry.[1]

Comparative Crystallographic Analysis

While specific crystallographic data for a wide range of this compound derivatives are not extensively published, we can infer their likely structural features by comparing them with related, well-characterized substituted benzoic acids.

Key Intermolecular Interactions

The crystal packing of these derivatives is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds.

1. Carboxylic Acid Dimer Synthon: A hallmark of the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This creates a robust R²₂(8) ring motif. It is highly probable that this compound and its derivatives will exhibit this supramolecular synthon.

2. Role of the Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or sheets that link the primary carboxylic acid dimers.

3. The Influence of the Bromo Substituent: The bromine atom can participate in several types of non-covalent interactions:

  • Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can interact with a lone pair of electrons on an oxygen atom (from a carbonyl, hydroxyl, or methoxy group) of a neighboring molecule.
  • Br···Br Contacts: These interactions can also contribute to the overall stability of the crystal lattice.

4. Methoxy Group Participation: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further strengthening the intermolecular network.

Illustrative Interaction Diagram

G cluster_0 Molecule A cluster_1 Molecule B A_COOH C(=O)OH B_COOH C(=O)OH A_COOH->B_COOH O-H···O Dimer A_OH OH B_OMe OMe A_OH->B_OMe O-H···O A_Br Br A_Br->B_COOH Br···O Halogen Bond A_OMe OMe B_COOH->A_COOH B_OH OH B_Br Br

Caption: Potential intermolecular interactions in the crystal lattice.

Comparative Data of Structurally Related Benzoic Acids

To provide a quantitative comparison, the following table summarizes crystallographic data for some related substituted benzoic acids. This data can serve as a baseline for predicting the structural parameters of this compound derivatives.

CompoundSpace GroupKey Intermolecular InteractionsReference
Benzoic Acid P2₁/cO-H···O carboxylic acid dimers[3]
2-Chlorobenzoic Acid P2₁/cO-H···O carboxylic acid dimers[3]
3-Hydroxybenzoic Acid P2₁/c (Form I)O-H···O carboxylic acid dimers and chains[4]
4-Bromobenzoic Acid P-1O-H···O dimers, Br···O interactions[5]

The Role of Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting and understanding the crystal structures of this compound derivatives.

  • Conformational Analysis: Quantum chemical calculations can predict the most stable conformers of the isolated molecule, considering the orientation of the carboxylic acid, hydroxyl, and methoxy groups.[3]

  • Crystal Structure Prediction (CSP): Algorithms can generate and rank plausible crystal structures based on their calculated lattice energies. This can help identify likely polymorphs.

  • Analysis of Intermolecular Interactions: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to quantify the strength and nature of the various non-covalent interactions within a known or predicted crystal structure.[6][7][8] These analyses can reveal the relative contributions of hydrogen bonding, halogen bonding, and van der Waals forces to the overall crystal stability.

Conclusion and Future Outlook

The crystallographic landscape of this compound and its derivatives is rich with the interplay of strong hydrogen bonds and directional halogen interactions. While experimental data for this specific family of compounds remains to be fully explored, comparisons with structurally analogous molecules provide a robust framework for predicting their solid-state behavior. The classic carboxylic acid dimer is expected to be a persistent and dominant feature, with the hydroxyl, bromo, and methoxy substituents providing a hierarchical network of secondary interactions that will fine-tune the crystal packing.

For researchers in drug development, a detailed understanding of these packing motifs is crucial for anticipating and controlling polymorphism, which has significant implications for a drug's stability, dissolution rate, and ultimate therapeutic efficacy. Future work should focus on the systematic synthesis and crystallographic characterization of a series of these derivatives to experimentally validate the predictions outlined in this guide and to further elucidate the nuanced structure-property relationships in these versatile chemical scaffolds.

References

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Am Ende, D. J., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Kier, R. I., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. Retrieved from [Link]

  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(29), 5802-5810. Retrieved from [Link]

  • Reva, I., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(23), 7309. Retrieved from [Link]

  • Akhtar, W., et al. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. Retrieved from [Link]

  • Florence, A. J., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 9(Pt 5), 557-573. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kelley, K. P., et al. (2019). Probing hydrogen and halogen-oxo interactions in uranyl coordination polymers: a combined crystallographic and computational study. CrystEngComm, 21(2), 234-243. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE. Retrieved from [Link]

  • Tellez, J. L., et al. (2020). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Crystals, 10(11), 1018. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde n-phenylsemicarbazone. Retrieved from [Link]

  • Varadwaj, A., et al. (2021). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 61(1), 23-45. Retrieved from [Link]

  • Thomas, L., et al. (2013). Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. CrystEngComm, 15(6), 1077-1085. Retrieved from [Link]

Sources

comparative study of 3-Bromo-4-hydroxy-5-methoxybenzoic acid with other phenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of 3-Bromo-4-hydroxy-5-methoxybenzoic acid with Other Phenolic Compounds: A Guide for Researchers

Authored by a Senior Application Scientist

In the dynamic landscape of drug discovery and development, the exploration of novel bioactive molecules is paramount. Phenolic compounds, a diverse group of secondary metabolites in plants, have long been recognized for their wide-ranging pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.[1][2][3] This guide provides a comprehensive comparative analysis of this compound, a substituted benzoic acid derivative, with other notable phenolic compounds. By delving into their structure-activity relationships and presenting standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

The core of this guide is built upon the understanding that the biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[4][5] These substitutions impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[4] We will explore how the unique combination of a bromine atom, a hydroxyl group, and a methoxy group in this compound potentially contributes to its biological profile.

I. Physicochemical Properties: A Foundation for Comparison

A thorough understanding of a compound's physicochemical properties is the first step in predicting its biological activity. Below is a comparative table summarizing key properties of this compound and other relevant phenolic compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key SubstituentsPredicted Influence on Bioactivity
This compound C₈H₇BrO₄247.04[6]-Br, -OH, -OCH₃The bromine atom may enhance antimicrobial and anticancer activities. The hydroxyl and methoxy groups are known to contribute to antioxidant potential.[7]
Gallic Acid C₇H₆O₅170.12-OH (x3)The three hydroxyl groups confer strong antioxidant and anticancer properties.[1][8]
Vanillic Acid C₈H₈O₄168.15-OH, -OCH₃A well-known antioxidant and anti-inflammatory agent.
Syringic Acid C₉H₁₀O₅198.17-OH, -OCH₃ (x2)Exhibits potent antioxidant and antimicrobial activities.
Protocatechuic Acid C₇H₆O₄154.12-OH (x2)Demonstrates significant antioxidant, anti-inflammatory, and anticancer effects.[9]

II. Comparative Experimental Evaluation: Unveiling Biological Potential

To provide a robust comparison, this section outlines standardized experimental protocols to evaluate the antioxidant, antimicrobial, and anticancer activities of this compound against other phenolic compounds.

A. Antioxidant Activity: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted method for evaluating the free radical scavenging activity of compounds.[10][11] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[10][12]

Experimental Workflow: DPPH Assay

DPPH_Assay prep Prepare Solutions: - DPPH (0.2 mM in methanol) - Test Compounds (serial dilutions) - Positive Control (Ascorbic Acid) plate Plate Setup (96-well): - 100 µL Test Compound - 100 µL Positive Control - 100 µL Blank (Methanol) prep->plate react Initiate Reaction: Add 100 µL DPPH solution to all wells except blank plate->react incubate Incubate: 30 minutes in the dark at room temperature react->incubate read Measure Absorbance: At 517 nm using a microplate reader incubate->read calc Calculate % Inhibition: ((Abs_control - Abs_sample) / Abs_control) x 100 read->calc

Caption: Workflow for the DPPH radical scavenging assay.

Data Interpretation: The results are typically expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

B. Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a standard technique to assess the antimicrobial properties of a compound.[13][14][15] This method relies on the diffusion of the antimicrobial agent from a well into an agar medium inoculated with a specific microorganism, resulting in a zone of growth inhibition.[16]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion media Prepare and pour Mueller-Hinton Agar plates inoculate Inoculate plates with microbial suspension (e.g., S. aureus, E. coli) media->inoculate wells Create wells (6-8 mm) in the agar using a sterile cork borer inoculate->wells load Load wells with: - Test Compounds - Positive Control (e.g., Gentamicin) - Negative Control (Solvent) wells->load incubate Incubate plates at 37°C for 18-24 hours load->incubate measure Measure the diameter of the inhibition zone (in mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion method.

Data Interpretation: The diameter of the zone of inhibition is directly proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[14]

C. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[19][20]

Experimental Workflow: MTT Assay

MTT_Assay seed Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate treat Treat cells with serial dilutions of Test Compounds seed->treat incubate1 Incubate for 24-72 hours at 37°C, 5% CO₂ treat->incubate1 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours until formazan crystals form add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-4-hydroxy-5-methoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.